Nickel fluoroborate
Description
Historical Context and Evolution of Nickel Fluoroborate Research
The investigation into nickel compounds has a long history, with significant developments occurring throughout the 20th century. researchgate.net While early research focused on fundamental properties and applications of various nickel salts, the specific use of this compound gained traction in the mid-20th century. nih.goviarc.fr In 1950, several researchers highlighted this compound processes for their attractive characteristics in the electrotyping and stereotyping industries. effectrode.com
The synthesis of this compound is typically achieved through the reaction of nickel oxide with fluoroboric acid. Historically, its primary application has been in electroplating. smolecule.com The high solubility of this compound allows for higher nickel ion concentrations in plating baths, which facilitates high-speed electrodeposition. Although the initial high cost of the electrolytes limited its widespread use compared to nickel sulfamate (B1201201) baths, its unique advantages in producing high-quality, corrosion-resistant nickel coatings ensured its place in specialized industrial processes. effectrode.com
The evolution of research has expanded from its initial industrial applications to more advanced areas. Scientists began to explore its potential as a precursor for various nickel-containing compounds and as a catalyst in organic synthesis. smolecule.com This shift marked a new era in this compound research, moving beyond its role in metallurgy to the forefront of modern chemical synthesis and materials science.
Significance of this compound in Modern Inorganic and Materials Chemistry
This compound is a significant compound in contemporary inorganic and materials chemistry due to its versatile applications, primarily in electroplating and catalysis. smolecule.com
In the realm of electroplating , this compound electrolytes offer several advantages over traditional nickel salts like nickel sulfate (B86663) and nickel chloride. These benefits include the ability to produce smooth, uniform, and corrosion-resistant nickel coatings. smolecule.com The efficiency of the plating process is also enhanced, sometimes leading to lower energy consumption.
As a catalyst and precursor , this compound plays a crucial role in organic synthesis. It is utilized in various catalytic processes, including:
Cross-Coupling Reactions: It participates in the formation of complex organic molecules by facilitating reactions involving aryl groups. smolecule.com
C–F Bond Activation: The compound has demonstrated the ability to activate carbon-fluorine bonds, a valuable transformation in synthetic organic chemistry. smolecule.com
Hydrogenation: It serves as a precursor for nickel catalysts used in the hydrogenation of alkenes and alkynes. smolecule.com
Furthermore, in materials science , this compound is a key precursor for the synthesis of a range of nickel-based materials. Research has indicated its potential in the production of nickel nanoparticles, which have applications in electronics and catalysis. Its role as a building block for advanced materials continues to be an active area of investigation. datainsightsmarket.com
Scope and Research Trajectories of this compound Investigations
Current and future research on this compound is focused on several key areas, driven by the increasing demand from high-technology sectors. datainsightsmarket.com The global market for nickel tetrafluoroborate (B81430) is projected to grow, largely due to its use in the electronics industry, particularly in the manufacturing of lithium-ion batteries and printed circuit boards. datainsightsmarket.com
Key research trajectories include:
Improving Purity and Stability: Ongoing studies aim to enhance the purity and stability of this compound solutions to meet the stringent requirements of advanced technologies. datainsightsmarket.com
Novel Synthesis Methods: There is a significant focus on developing new, cost-effective, and environmentally friendly synthesis methods to reduce the environmental impact and production costs. datainsightsmarket.com In recent years, patents have been secured for innovative synthesis techniques. datainsightsmarket.com
Advanced Materials and Energy Technologies: Researchers are actively exploring new applications for this compound, especially in the development of advanced materials and energy storage solutions. datainsightsmarket.comresearchgate.net For instance, it has been used as a structure-directing agent in the synthesis of nickel-based bimetallic compounds for energy storage devices. researchgate.net
Sustainable Practices: A growing trend in the field is the emphasis on sustainable and green production methods for this compound and its derivatives. datainsightsmarket.com
The expanding scope of research, from optimizing its established applications to discovering novel uses in emerging technologies, highlights the enduring importance and future potential of this compound in the chemical sciences. datainsightsmarket.com
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Ni(BF₄)₂ | smolecule.com |
| Molecular Weight | 232.31 g/mol | nih.gov |
| Appearance | Green crystalline solid or greenish solution | hnjd-tech.comnih.gov |
| Density | ~1.5 g/cm³ | nih.govechemi.com |
| Solubility | Soluble in water | nih.govnoaa.gov |
| Decomposition Temperature | 122 °C | hnjd-tech.com |
Table 2: Applications of this compound
| Application Area | Specific Use | Significance | Reference(s) |
| Electroplating | Electrolyte in nickel plating baths | Produces smooth, uniform, corrosion-resistant coatings; allows for high-speed deposition. | smolecule.comnih.gov |
| Catalysis | Precursor/catalyst in organic synthesis | Enables C-F bond activation, cross-coupling reactions, and hydrogenation. | smolecule.com |
| Materials Science | Precursor for nickel-based compounds | Used to synthesize nickel nanoparticles and other advanced materials for electronics and catalysis. | datainsightsmarket.com |
| Energy Storage | Synthesis of electrode materials | Employed in creating bimetallic compounds for high-performance energy storage devices. | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
nickel(2+);ditetrafluoroborate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Ni/c2*2-1(3,4)5;/q2*-1;+2 | |
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InChI Key |
UTWSZAKRMXIKQI-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ni+2] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Ni | |
| Record name | NICKEL FLUOROBORATE | |
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DSSTOX Substance ID |
DTXSID00884766 | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
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Molecular Weight |
232.31 g/mol | |
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Physical Description |
Nickel fluoroborate is a green odorless aqueous solution. Sinks in and mixes with water. (USCG, 1999), Green liquid; [CAMEO] Apple-green needles; [Ullmann] | |
| Record name | NICKEL FLUOROBORATE | |
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| Record name | Nickel(II) fluoborate | |
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Density |
1.5 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | NICKEL FLUOROBORATE | |
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CAS No. |
14708-14-6 | |
| Record name | NICKEL FLUOROBORATE | |
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| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
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| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
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| Record name | Nickel bis(tetrafluoroborate) | |
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Synthesis Methodologies and Mechanistic Investigations of Nickel Fluoroborate and Its Derivatives
Classical and Advanced Synthetic Routes for Nickel Fluoroborate
The preparation of simple this compound salts can be achieved through several distinct methodologies, each with its own set of precursors and reaction conditions. These routes range from direct combination of nickel compounds with boron trifluoride variants to more technologically advanced electrochemical and direct fluorination techniques.
Reaction Pathways of Nickel Compounds with Boron Trifluoride Variants
A primary and straightforward method for the synthesis of this compound involves the reaction of a nickel(II) halide, typically nickel(II) fluoride (B91410), with boron trifluoride. The overarching reaction can be represented as:
NiF₂ + 2BF₃ → Ni(BF₄)₂
In this reaction, the Lewis acidic boron trifluoride coordinates to the fluoride ions already associated with the nickel center. This process is facilitated by the high affinity of boron for fluorine. Mechanistically, the reaction is believed to proceed through the formation of a stable tetrafluoroborate (B81430) anion (BF₄⁻) by the acceptance of a fluoride ion from the nickel fluoride salt by the boron trifluoride molecule. This transfer results in the formation of the nickel(II) cation and two tetrafluoroborate anions, which then associate to form the this compound salt. The efficiency of this reaction is dependent on the reaction conditions, such as the solvent and temperature, which must be carefully controlled to ensure complete reaction and to prevent the formation of side products.
While detailed mechanistic studies on this specific reaction are not extensively documented, insights can be drawn from related nickel-catalyzed cross-coupling reactions where nickel-fluoride intermediates are proposed. In such catalytic cycles, the interaction of nickel with fluorine-containing compounds is a critical step, suggesting that the coordination of Lewis acidic species can facilitate the modification of the nickel coordination sphere.
Electrochemical Synthesis Approaches for this compound Generation
Electrochemical methods offer an alternative route for the generation of this compound, often providing a high degree of control over the reaction. This approach typically involves the use of a nickel anode in an electrochemical cell containing a suitable electrolyte with a source of fluoroborate ions.
A general setup for the electrochemical synthesis of this compound would consist of:
Anode: A sacrificial nickel electrode.
Cathode: An inert electrode, such as platinum or graphite.
Electrolyte: A solution containing a source of fluoride and boron, often in an organic solvent to ensure solubility and electrochemical stability.
The fundamental principle of this process is the anodic dissolution of nickel metal into Ni²⁺ ions in the presence of fluoroborate ions in the electrolyte. The reactions at the electrodes can be summarized as follows:
At the Anode (Oxidation): Ni(s) → Ni²⁺(aq) + 2e⁻
At the Cathode (Reduction): A corresponding reduction reaction occurs, which depends on the composition of the electrolyte.
The newly formed Ni²⁺ ions in the vicinity of the anode then combine with the tetrafluoroborate anions present in the electrolyte to form this compound:
Ni²⁺(aq) + 2BF₄⁻(aq) → Ni(BF₄)₂(aq)
The resulting this compound can then be isolated from the electrolyte solution, often by crystallization upon concentration of the solution. The rate of this compound production can be precisely controlled by adjusting the applied current or potential. This method avoids the use of potentially hazardous reagents and can be adapted for continuous production processes. While specific detailed procedures for the electrosynthesis of this compound are not abundant in the literature, the principles are well-established in the field of electrochemical synthesis of inorganic salts.
Direct Fluorination Techniques Involving Nickel and Boron Precursors
Direct fluorination represents a highly reactive and specialized method for the synthesis of this compound. This technique involves the reaction of elemental nickel and a boron source with a powerful fluorinating agent, such as fluorine gas. The high reactivity of fluorine gas necessitates stringent safety precautions and specialized equipment.
The reaction mechanism is understood to involve the migration of fluorine through the forming nickel fluoride scale on the surface of the nickel metal. Studies on the nickel-fluorine reaction have indicated that fluorine is the principal migrant through the nickel fluoride layer. This suggests that the initial step is the formation of a passivating layer of nickel(II) fluoride on the nickel surface. In the presence of a boron precursor, this nickel fluoride can then react further to form this compound, as described in the classical synthesis route.
Ni(s) + F₂(g) → NiF₂(s)
NiF₂(s) + 2BF₃(g) → Ni(BF₄)₂(s)
The conditions for such a reaction, including temperature and pressure, must be carefully controlled to manage the exothermic nature of the fluorination and to ensure the desired product is formed. This method is generally reserved for applications where high purity and specific material properties are required, due to the complexities and hazards associated with handling elemental fluorine.
Synthesis of Nickel(II) Tetrafluoroborate Coordination Complexes
Nickel(II) tetrafluoroborate serves as a valuable precursor for the synthesis of a wide array of coordination complexes. The fluoroborate anion is weakly coordinating, which allows for its facile displacement by a variety of organic ligands, leading to the formation of new nickel(II) complexes with diverse geometries and electronic properties.
Preparation of Nickel(II) Tetrafluoroborate Complexes with Nitrogen-Containing Organic Ligands
A significant class of nickel(II) tetrafluoroborate complexes involves coordination to nitrogen-containing organic ligands. These ligands can range from simple monodentate amines to complex polydentate macrocycles. A common synthetic strategy involves the direct reaction of nickel(II) tetrafluoroborate hexahydrate with the desired nitrogen-containing ligand in a suitable solvent.
One illustrative example is the synthesis of tris(ethylenediamine)nickel(II) tetrafluoroborate, Ni(en)₃₂. The synthesis is typically carried out by dissolving nickel(II) tetrafluoroborate hexahydrate in water and adding ethylenediamine (B42938) with stirring. The reaction proceeds as follows:
Ni(H₂O)₆₂ + 3 en → Ni(en)₃₂ + 6 H₂O
The resulting violet complex can be crystallized from the solution. The stability of such complexes is enhanced by the chelate effect, where the bidentate ethylenediamine ligand forms a stable five-membered ring with the nickel center.
Similarly, more complex ligands such as triethylenetetramine (B94423) (trien) can be used in conjunction with other bidentate nitrogen donors like 1,10-phenanthroline (B135089) (phen) to form mixed-ligand complexes. For instance, the complex Ni(trien)(phen)₂ has been synthesized and characterized. The synthesis involves the reaction of a nickel(II) salt, trien, and phenanthroline, with the tetrafluoroborate anion being introduced to precipitate the complex salt. These complexes often exhibit a distorted octahedral geometry.
| Ligand | Complex Formula | Synthetic Approach |
| Ethylenediamine (en) | Ni(en)₃₂ | Direct reaction of Ni(H₂O)₆₂ with ethylenediamine in water. |
| Triethylenetetramine (trien) and 1,10-Phenanthroline (phen) | Ni(trien)(phen)₂ | Reaction of a Ni(II) salt with trien and phen, followed by anion exchange with BF₄⁻. |
Synthesis of Nickel Complexes Incorporating Ferrocenyl Schiff Bases with Fluoroborate Anions
The synthesis of nickel complexes containing ferrocenyl Schiff bases and fluoroborate anions combines the unique electrochemical properties of ferrocene (B1249389) with the versatile coordination chemistry of nickel. While the synthesis of nickel(II) complexes with ferrocenyl Schiff bases is documented, the specific inclusion of the tetrafluoroborate anion is less common. However, related syntheses provide a clear pathway for their preparation.
A relevant synthetic methodology involves the reaction of a ferrocene-based ligand with a nickel precursor in the presence of a fluoroborate salt. For example, methallyl-ferrocenyl-thiazoline-nickel(II) complexes with a tetrafluoroborate counter-anion have been successfully synthesized. The general approach involves reacting a 2-ferrocenyl-2-thiazoline ligand with a nickel-methallyl chloride dimer in the presence of a fluoroborate salt, such as silver tetrafluoroborate or tetra-n-butylammonium tetrafluoroborate. The fluoroborate salt facilitates the abstraction of the chloride ligand from the nickel coordination sphere, allowing for the coordination of the ferrocenyl-thiazoline ligand and the incorporation of the BF₄⁻ anion.
The reaction can be generalized as:
[Ni(η³-methallyl)Cl]₂ + 2 L + 2 M'BF₄ → 2 [Ni(η³-methallyl)(L)]BF₄ + 2 M'Cl (where L = ferrocenyl-thiazoline ligand and M' = Ag⁺ or NBu₄⁺)
This synthetic strategy demonstrates that by selecting the appropriate starting materials, it is possible to generate nickel complexes with ferrocene-containing ligands and a non-coordinating tetrafluoroborate anion. The resulting complexes are of interest for their potential applications in catalysis and materials science due to the combination of the redox-active ferrocene unit and the catalytic properties of the nickel center.
Formation of Imine-Type Nickel Complexes Utilizing Nickel(II) Ions
The synthesis of imine-type nickel complexes often involves the complexation of a suitable ligand with a Nickel(II) ion source. rsc.org One approach is the in situ generation of a 2-(iminomethyl)phenol ligand, which then coordinates with the Ni(II) ion. rsc.orgbohrium.com This method has been successfully used to create nickel complexes that serve as electrocatalysts for hydrogen evolution. rsc.orgrsc.org
The characterization of these complexes is typically performed using a combination of spectroscopic and analytical methods. chemrevlett.com For instance, mononuclear bis-chelated Ni(II) complexes have been synthesized by reacting NiSO4·6H2O with 1-alkyl-2-(arylazo)imidazoles azo-imine ligands. chemrevlett.com X-ray crystallography of such complexes has revealed a distorted octahedral geometry, with the ligand binding to the Ni(II) ion in a bidentate fashion through the azo-N and imidazole-N atoms. chemrevlett.com
Another synthetic strategy involves the reaction of nickel chloride salt with a novel heterocyclic Schiff base azo ligand in an ethanolic solution at an optimal pH. chemrevlett.com The resulting heteroleptic complex's structure is then elucidated through various analytical techniques. chemrevlett.com Similarly, stirring NiSO4·7H2O with azo-based Schiff base ligands in a hot ethanol-water solution yields stable complexes where the ligand coordinates with the metal center through azomethine-N and two protonated phenolic-O atoms in a tridentate fashion. chemrevlett.com
The electrocatalytic activity of these imine-type nickel complexes for hydrogen (H2) evolution has been a subject of detailed investigation. rsc.orgrsc.org For a complex produced from an in situ generated 2-(iminomethyl)phenol ligand, the overpotential required for H2 evolution in a DMF solution with acetic acid as the proton source was found to be approximately 590 mV. rsc.orgrsc.org The process demonstrated a faradaic efficiency of 49% after three hours of bulk electrolysis. rsc.orgrsc.org
| Parameter | Value | Conditions |
|---|---|---|
| Overpotential for H₂ Evolution | ~590 mV | DMF solution with acetic acid proton source |
| Faradaic Efficiency | 49% | After 3 hours bulk electrolysis |
| Maximal TOF (Turnover Frequency) | ~12,860 s⁻¹ | Based on a CECE mechanism |
Synthetic Strategies for N-Heterocyclic Carbene (NHC) Nickel Complexes and Fluoro Derivatives
The synthesis of nickel N-heterocyclic carbene (NHC) complexes of the type [Ni(Cp)(NHC)(X)] (where Cp = η⁵-C₅H₅ or η⁵-C₅Me₅, and X = Cl, Br, I) is generally straightforward. mdpi.com These complexes can be prepared by treating nickelocene (B73246) with the appropriate imidazolium (B1220033) salt in a solvent, either under reflux or via microwave synthesis, leading to satisfactory to excellent yields. mdpi.com
However, the synthesis of their fluoro derivatives (where X = F) has proven to be more challenging. mdpi.com Attempts to prepare [Ni(η⁵-C₅H₅)(NHC)(F)] species by reacting nickelocene with imidazolium fluorides did not yield the expected product. mdpi.comnih.gov Instead, the reaction of nickelocene with (IMeH)⁺ F⁻ led to the formation of the salt [Ni(η⁵-C₅H₅)(IMe)₂]⁺ F⁻, while the reaction with (IMesH)⁺ F⁻ produced the square planar complex trans-[NiF₂(IMes)₂]. mdpi.comnih.gov
These resulting fluoro complexes have been characterized spectroscopically and by single-crystal X-ray diffraction. mdpi.comnih.gov The X-ray diffraction studies revealed the presence of hydrogen bonding and interactions with the fluoride atom or anion. mdpi.com Only a limited number of Ni(NHC) complexes bearing fluoride ligands are known, and trans-[NiF₂(IMes)₂] is a notable example of a Ni-NHC complex with two fluoride groups coordinated to the nickel center. mdpi.com
| Bond/Angle | Value |
|---|---|
| Ni–F | Data not available in snippets |
| Ni–C(1) | Data not available in snippets |
| F–Ni–F | Data not available in snippets |
| C(1)–Ni–C(1A) | Data not available in snippets |
| F–Ni–C(1) | Data not available in snippets |
Note: Specific bond length and angle values for trans-[NiF₂(IMes)₂] were mentioned as being in a table in the source material but were not extractable from the provided search snippets.
Design and Synthesis of Nickel Hydride Complexes
Nickel hydride complexes, which contain a nickel-hydrogen bond, are important intermediates in many nickel-catalyzed reactions. acs.org Their synthesis can be achieved through various methods.
One common method involves the conversion of ((R)PCP)NiCl precursors (where PCP is a pincer-type ligand) into the corresponding nickel hydrides using suitable hydride donors. researchgate.netfigshare.com The choice of hydride reagent can be crucial and depends on the specific ligand. For example, NaBH₄ is effective for preparing pure ((tBu)PCP)NiH, whereas Super-Hydride solution (LiEt₃BH in THF) is required for the synthesis of ((cHex)PCP)NiH or ((iPr)PCP)NiH. researchgate.netfigshare.com
Another synthetic route involves the reaction of L⁰NiBr₂ (where L⁰ is a neutral α-diimine ligand) with 2 equivalents of NaH, which yields the Ni(II) hydride complex [(L•⁻)Ni(μ-H)₂Ni(L•⁻)]. orkg.org This complex can undergo further stepwise reduction. Reduction with one equivalent of sodium metal produces a mixed-valent species, while using two equivalents of Na leads to a doubly reduced species. orkg.org
The characterization of these hydride complexes often involves single-crystal X-ray analysis. The solid-state structures of ((tBu)PCP)NiH and ((cHex)PCP)NiH show a near-square planar arrangement for the nickel atom, with the PCP ligand occupying three meridional points and the Ni-H bond being trans to the Ni-C bond. researchgate.net The Ni-H bond lengths were determined to be 1.42(3) Å for the tBu derivative and 1.55(2) Å for the cHex derivative. researchgate.net
Mechanochemical and Novel Synthetic Paradigms
Mechanochemical Synthesis of Nickel-Containing Aluminosilicate (B74896) Composites
Mechanochemical synthesis is a novel approach for producing nickel-containing composites. researcher.liferesearchgate.net This method involves the mechanical milling or grinding of finely divided solid particles, which leads to the formation of dense, reactive, and non-crystalline composite particles through a solid-state chemistry mechanism. researchgate.net
This technique has been employed to synthesize modifiers for tribotechnical aluminum alloys. researcher.life It has also been used in the production of medical-grade nickel alloys suitable for dental applications. e3s-conferences.orge3s-conferences.org In this process, high-purity base powders, such as titanium and nickel, are processed to obtain sub-micron particle sizes and then homogeneously mixed using mechanical alloying. e3s-conferences.orge3s-conferences.org This ensures a consistent particle composition and morphology, which is essential for the subsequent sintering process that densifies the material. e3s-conferences.org
The conditions for supporting nickel onto the surface of aluminosilicate supports can also be controlled. One method is the homogeneous precipitation of nickel hydroxide (B78521) from a solution containing urea (B33335) onto the surface of aluminosilicate honeycomb monoliths. researchgate.net The concentration of the supported nickel is influenced by factors such as synthesis time, the initial concentrations of the solution, the amount of support material loaded, and the calcination temperature of the support. researchgate.net
Novel Bimetallic Nickel Compound Synthesis for Energy Storage Applications
Novel synthetic strategies are being developed for bimetallic nickel compounds for use in high-performance energy storage devices like supercapacitors. rsc.org One such method is a facile solvothermal synthesis followed by an ion-exchange reaction to create self-standing hybrid supercapacitor electrodes. rsc.org For example, novel bimetallic nickel cobalt telluride nanotubes have been synthesized on nickel foam. rsc.org The process begins with the solvothermal synthesis of nickel cobalt nanosheets, which are then converted to nanotubes during an ion-exchange reaction with Na₂TeO₃ at 180 °C. rsc.org
This synthesis results in Ni₀.₃₃Co₀.₆₇Te nanotubes with large aspect ratios and thin walls, forming a robust network on the nickel foam. rsc.org This structure provides excellent ion/electron transport channels and good contact between the electrode and the electrolyte. rsc.org The resulting electrode delivers a high specific capacity of 131.2 mAh g⁻¹ at 1 A g⁻¹ and maintains 79.3 mAh g⁻¹ at a higher current density of 20 A g⁻¹. rsc.org
Another example is the synthesis of litchi-like Ni-Co selenide (B1212193) particles via a simple solvothermal method. nih.govrsc.org By optimizing the Ni-Co composition, the charge storage performance can be tuned. The optimal Ni₀.₉₅Co₂.₀₅Se₄ sample exhibits a high capacity of 1038.75 F g⁻¹ at 1 A g⁻¹. nih.govrsc.org An asymmetric supercapacitor assembled with this material as the cathode and activated carbon as the anode achieves a high energy density of 37.22 W h kg⁻¹ at a power density of 800.90 W kg⁻¹. nih.govrsc.org
| Material | Application | Key Performance Metric | Value |
|---|---|---|---|
| Ni₀.₃₃Co₀.₆₇Te nanotubes | Hybrid Supercapacitor Electrode | Specific Capacity | 131.2 mAh g⁻¹ at 1 A g⁻¹ |
| Ni₀.₃₃Co₀.₆₇Te nanotube//active carbon | Hybrid Supercapacitor | Energy Density | 54.0 W h kg⁻¹ at 918 W kg⁻¹ |
| Ni₀.₉₅Co₂.₀₅Se₄ | Supercapacitor Electrode | Specific Capacitance | 1038.75 F g⁻¹ at 1 A g⁻¹ |
| Ni₀.₉₅Co₂.₀₅Se₄//active carbon | Asymmetric Supercapacitor | Energy Density | 37.22 W h kg⁻¹ at 800.90 W kg⁻¹ |
Investigation of Synthesis Conditions and Reaction Kinetics
The study of synthesis conditions and reaction kinetics is crucial for optimizing the formation of nickel complexes and materials. For high-Ni layered oxide cathodes like LiNi₀.₇Mn₀.₁₅Co₀.₁₅O₂ (NMC71515), precise control over thermodynamic and kinetic conditions during synthesis is critical for achieving the desired phase and material properties. pkusz.edu.cn Time-resolved in situ high-energy X-ray diffraction (HEXRD) and X-ray absorption spectroscopy (XAS) have been used to track the kinetic reaction pathway and cationic ordering during the synthesis of these materials. pkusz.edu.cn These studies have shown that temperature is a key factor in the kinetics of cationic ordering, with the highest ordering for NMC71515 being achieved at 850 °C during heat treatment in air. pkusz.edu.cn
The kinetics of dissociation reactions of nickel(II) complexes have also been investigated. For example, the acid-promoted dissociation of a Ni(II) complex with a [Me₄(14)-tetraene-N₄] macrocyclic ligand follows first-order kinetics. rsc.org The rate of this reaction is observed to be faster in media with a higher dielectric constant. rsc.org
Furthermore, the kinetics of the reduction of nickel tungstate (B81510) (NiWO₄) by hydrogen have been studied using thermogravimetric methods in the temperature range of 891 to 1141 K. researchgate.net The results indicate that the reduction is a two-step process: first, NiWO₄ is reduced to nickel and WO₂, and then WO₂ is reduced to tungsten. researchgate.net The activation energies for these two steps, determined from isothermal experiments, were calculated to be 95.3 ± 4.9 kJ·mol⁻¹ and 80.8 ± 6.4 kJ·mol⁻¹, respectively. researchgate.net
Influence of Solvent and Stoichiometry on Complex Formation and Structure
The choice of solvent and the molar ratio of metal to ligand are fundamental parameters that profoundly influence the composition and structure of nickel(II) tetrafluoroborate complexes. The solvent can act merely as a medium, or it can participate directly in the coordination sphere, leading to the formation of heteroligand complexes. Stoichiometry dictates the number of ligands that can bind to the nickel center, directly impacting the resulting geometry.
Research on nickel(II) tetrafluoroborate complexes with isomeric phenylenediamines (PDA) has demonstrated the critical role of both solvent and reactant ratios. researchgate.netucj.org.ua When m-phenylenediamine (B132917) or p-phenylenediamine (B122844) is used, complexes with the general formula NiL₄₂ are formed, regardless of the synthesis conditions, resulting in a tetrahedral structure. researchgate.netucj.org.ua However, the synthesis with o-phenylenediamine (B120857) (o-PDA) is highly dependent on the conditions. Conducting the synthesis without a solvent and a 1:2 metal-to-ligand ratio yields a square-planar complex, Ni(o-PDA)₂₂. researchgate.netucj.org.ua The introduction of a solvent, such as ethanol (B145695) or acetone, leads to the inclusion of two water molecules into the coordination sphere, forming an octahedral heteroligand complex, Ni(o-PDA)₂(H₂O)₂₂. researchgate.netucj.org.ua
Similarly, the stoichiometry is a controlling factor in the synthesis of nickel(II) complexes with dicarboxylic acid hydrazides in a methanol (B129727) solvent. By adjusting the metal-to-ligand reactant ratios to 1:1 and 1:2, different complex formations can be achieved, though they generally result in an octahedral geometry with the tetrafluoroborate anion in the outer sphere. tandfonline.com
The solvent can also serve as the primary ligand. For instance, the synthesis of hexakis(N,N-dimethylformamide-O)nickel(II) bis(tetrafluoroborate), Ni(DMF)₆₂, utilizes N,N-dimethylformamide (DMF) as the solvent, which coordinates directly to the nickel(II) ion through its oxygen atom to form a stable octahedral cation. researchgate.net The polarity of the solvent medium has also been shown to be a significant factor. In the synthesis of nickel-imprinted polymers, decreasing the polarity of the polymerization medium by using co-solvents like acetonitrile (B52724) or 2-methoxyethanol (B45455) with DMSO was found to improve the interactions between the chelating groups and the nickel ions. helsinki.fi The concentration of a co-solvent can be crucial; in some electrochemical reactions, even a small amount of water in an acetonitrile solvent mixture is essential for optimal results. acs.orgacs.org
Table 1: Influence of Solvent and Stoichiometry on Nickel(II) Fluoroborate Complex Structure
| Ligand | Metal:Ligand Ratio | Solvent | Resulting Complex | Geometry |
| m-Phenylenediamine | Not specified | Not specified | Ni(m-PDA)₄₂ | Tetrahedral |
| p-Phenylenediamine | Not specified | Not specified | Ni(p-PDA)₄₂ | Tetrahedral |
| o-Phenylenediamine | 1:2 | None | Ni(o-PDA)₂₂ | Square-Planar |
| o-Phenylenediamine | Not specified | Ethanol/Acetone | Ni(o-PDA)₂(H₂O)₂₂ | Octahedral |
| Dicarboxylic Acid Hydrazides | 1:1 and 1:2 | Methanol | Ni(II) complexes | Octahedral |
| N,N-dimethylformamide (DMF) | Not specified | DMF | Ni(DMF)₆₂ | Octahedral |
Control of Coordination Sphere and Ligand Binding Nature
The ability to control the coordination sphere around the nickel(II) center and the binding mode of the ligands is essential for designing complexes with specific properties. This control is achieved by manipulating the steric and electronic properties of the ligands and the reaction conditions, which can influence whether anions like tetrafluoroborate are coordinating or non-coordinating.
In the case of the isomeric phenylenediamine complexes, the steric constraints of the o-phenylenediamine ligand, compared to the m- and p-isomers, facilitate different coordination geometries. The bidentate coordination of o-PDA is confirmed by IR spectroscopy. researchgate.netucj.org.ua The nature of the tetrafluoroborate (BF₄⁻) group's binding is also variable. In the complexes with m- and p-phenylenediamine, as well as the aquated o-phenylenediamine complex, the BF₄⁻ anion remains in the outer sphere, indicated by the preservation of its Td symmetry in IR spectra. researchgate.netucj.org.ua However, in the solvent-free synthesis of Ni(o-PDA)₂₂, vibrational characteristics suggest a "semi-coordination" of the tetrafluoroborate ion. researchgate.netucj.org.ua This indicates a weaker interaction where the anion is pulled closer to the metal center, distorting its geometry from a perfect tetrahedron.
Table 2: Coordination Details of Selected Nickel(II) Fluoroborate Complexes
| Complex | Ligand(s) | Coordination Geometry | BF₄⁻ Binding Nature |
| Ni(m-PDA)₄₂ | m-Phenylenediamine | Tetrahedral | Outer-sphere |
| Ni(p-PDA)₄₂ | p-Phenylenediamine | Tetrahedral | Outer-sphere |
| Ni(o-PDA)₂₂ | o-Phenylenediamine | Square-Planar | "Semi-coordinated" |
| Ni(o-PDA)₂(H₂O)₂₂ | o-Phenylenediamine, Water | Octahedral | Outer-sphere |
| Ni(DMF)₆₂ | N,N-dimethylformamide | Octahedral | Outer-sphere |
Advanced Spectroscopic and Structural Characterization of Nickel Fluoroborate Systems
Vibrational Spectroscopy for Structural Elucidation
Infrared (IR) Spectroscopy for Metal-Ligand Coordination Bonds and Anion Binding
Infrared spectroscopy is instrumental in determining the coordination of ligands to the nickel(II) ion and the binding nature of the fluoroborate (BF₄⁻) anion. cdnsciencepub.comcdnsciencepub.com In complexes of nickel(II) tetrafluoroborate (B81430) with various organic ligands, such as isomeric phenylenediamines, shifts in the vibrational frequencies of the ligand's functional groups upon coordination provide direct evidence of the metal-ligand bond formation. ucj.org.ua For instance, a shift in the ν(N-H) stretching frequency to a lower wavenumber in the IR spectrum of a nickel(II) complex with an amine-containing ligand indicates the formation of a Ni-N coordination bond. ucj.org.uachemmethod.com
The vibrational modes of the tetrafluoroborate anion are particularly sensitive to its coordination environment. A free, uncoordinated BF₄⁻ ion possesses Td symmetry, which results in specific, often degenerate, vibrational modes. cdnsciencepub.comucj.org.ua When the anion coordinates to the metal center, its symmetry is lowered, leading to the splitting of these degenerate modes and the appearance of new, previously IR-forbidden bands. cdnsciencepub.com For example, in some nickel(II) tetrafluoroborate complexes, the vibrational characteristics of the BF₄⁻ ion indicate a "semi-coordination" to the metal center, signifying a direct interaction rather than an outer-sphere electrostatic association. ucj.org.ua Conversely, the preservation of Td symmetry for the anion, as observed in the IR spectra of other complexes, points to its outer-sphere coordination. ucj.org.ua
The coordination can be further confirmed by observing the appearance of new bands in the far-infrared region, which are assigned to the metal-ligand stretching vibrations, such as Ni-N or Ni-O modes. cdnsciencepub.comchemmethod.com
Table 1: Representative IR Vibrational Frequencies for Nickel(II) Complexes
| Complex | Vibrational Mode | Frequency (cm⁻¹) | Interpretation | Reference |
| Ni(o-PDA)₂(H₂O)₂₂ | ν(N-H) | Shifted to lower ν | Ni-N coordination | ucj.org.ua |
| Ni(o-PDA)₂₂ | BF₄⁻ vibrations | Altered bands | "Semi-coordinated" BF₄⁻ ion | ucj.org.ua |
| Ni(m-PDA)₄₂ & Ni(p-PDA)₄₂ | BF₄⁻ vibrations | Unaltered bands | Outer-sphere BF₄⁻ ion (Td symmetry) | ucj.org.ua |
| [Ni(POE)Cl₂(H₂O)₂] | Ni-O, Ni-N, Ni-Cl | 424 | Coordination of ligand, water, and chloride | chemmethod.com |
| Fluoro-bridged dinuclear nickel(II) compound | ν(BF₄⁻) | 1084 (broad) | Presence of the BF₄⁻ anion | niscpr.res.in |
This table is interactive and allows for sorting and filtering of the data.
Fourier Transform Infrared Spectroscopy (FTIR) in Glass Structural Studies
FTIR spectroscopy is a crucial technique for investigating the structure of glass systems containing nickel and fluoroborate. In borate (B1201080) glasses, the incorporation of fluorine and nickel ions significantly affects the glass network. researchgate.net Studies on nickel oxide-doped sodium and calcium fluoride (B91410) borate glasses have shown that fluorine ions can enter both BO₃ and BO₄ structural units, leading to the formation of B-O-F linkages like BOF₂ and BOF₃. researchgate.net This modification of the borate network is clearly observable in the FTIR spectra.
Table 2: FTIR Analysis of Nickel-Doped Glass Systems
| Glass System | Key FTIR Findings | Reference |
| NaF–CaF₂–B₂O₃-NiO | Formation of B–O–F linkages (BOF₂, BOF₃) due to fluorine incorporation. | researchgate.net |
| xNiO·(100−x)[4PbO₂·Pb] | Provides insights into the coordination geometry of nickel ions in the network. | mdpi.com |
| Dy³⁺ ion-doped Na₂O-PbO-ZnO-Li₂O-B₂O₃ | Confirms the presence of BO₃ and BO₄ vibrational units. | itb.ac.id |
| Strontium alumino-borate glasses with Cu²⁺ | Shows the glass network consists of BO₃ and BO₄ structural units. | scispace.com |
This table is interactive and allows for sorting and filtering of the data.
Resonances and Magnetic Studies
The magnetic properties of nickel fluoroborate systems are intimately linked to the electronic structure and coordination geometry of the nickel(II) ion. Techniques such as Electron Spin Resonance (ESR) spectroscopy and magnetic susceptibility measurements provide a deep understanding of these properties.
Electron Spin Resonance (ESR) Spectroscopy of Nickel(II) Ions in Doped Glass Systems
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying paramagnetic species, such as the Ni²⁺ ion (a d⁸ system), in various environments. In doped glass systems, ESR is used to probe the valence state and site symmetry of nickel ions. scielo.org.mxscielo.org.mx
In phosphate (B84403) glasses doped with NiO, ESR spectra are characterized by broad lines. scielo.org.mxresearchgate.net The analysis of these spectra often reveals that Ni²⁺ ions occupy octahedral sites with a ³A₂g ground state. scielo.org.mxscielo.org.mxafricaresearchconnects.com The spin-Hamiltonian parameters, such as the g-tensor components (g|| and g⊥), can be evaluated from the ESR spectra. scielo.org.mxafricaresearchconnects.com Variations in these parameters with changing nickel concentration are attributed to changes in the ligand field strength around the Ni²⁺ ions. scielo.org.mxafricaresearchconnects.com Furthermore, the number of Ni²⁺ ions participating in the resonance and the paramagnetic susceptibility can be determined from ESR data. scielo.org.mxafricaresearchconnects.com
In a study of Ni²⁺-doped cadmium hexammine fluoroborate, the ESR spectrum showed a single line at room temperature which split at a phase transition temperature of 147 K. Below this temperature, the spectrum was described by a spin Hamiltonian that included a zero-field splitting term, indicating an axial distortion of the [Ni(NH₃)₆]²⁺ complex. ifpan.edu.pl
Magnetic Susceptibility Measurements for Coordination Polyhedron Determination
Magnetic susceptibility measurements are a cornerstone for determining the coordination geometry of nickel(II) complexes. The effective magnetic moment (µ_eff) of a Ni²⁺ complex provides strong evidence for its stereochemistry. Octahedral and tetrahedral Ni²⁺ complexes are paramagnetic and typically exhibit magnetic moments in the range of 2.9–3.4 B.M. and 3.5–4.2 B.M., respectively, while square-planar complexes are generally diamagnetic.
In studies of nickel(II) tetrafluoroborate complexes with isomeric phenylenediamines, magnetic susceptibility data were used in conjunction with diffuse reflectance spectra to establish the structure of the coordination polyhedron. ucj.org.ua For example, an octahedral structure was proposed for Ni(o-PDA)₂(H₂O)₂₂, while tetrahedral and square-planar structures were suggested for complexes with m- and p-phenylenediamines, respectively. ucj.org.ua Similarly, magnetic measurements on hexakis(pyridine N-oxide)nickel(II) tetrafluoroborate have been interpreted using a point-charge model for D₃d symmetry. rsc.org
The temperature dependence of magnetic susceptibility can also reveal magnetic ordering phenomena, such as antiferromagnetism. rsc.orgfrontiersin.org For instance, the magnetic behavior of a dinuclear nickel(II) complex showed antiferromagnetic coupling between the metal centers. frontiersin.org
Table 3: Magnetic Properties of Nickel(II) Complexes
| Complex | Magnetic Moment (µ_eff) / Property | Coordination Geometry | Reference |
| Ni(o-PDA)₂(H₂O)₂₂ | - | Octahedral | ucj.org.ua |
| Complexes with m- and p-PDA | - | Tetrahedral | ucj.org.ua |
| Ni(o-PDA)₂₂ | - | Square-planar | ucj.org.ua |
| Hexakis(pyridine N-oxide)nickel(II) tetrafluoroborate | Antiferromagnetic (T_N < 2 K) | D₃d symmetry | rsc.org |
| Ni₂(L1)(μ-OAc)(H₂O)₂₂·H₂O | Antiferromagnetically coupled | Dinuclear | frontiersin.org |
This table is interactive and allows for sorting and filtering of the data.
Investigation of Zero-Field Splitting and Temperature Dependence
Zero-field splitting (ZFS) is a crucial parameter in understanding the magnetic anisotropy of high-spin nickel(II) complexes. It arises from the splitting of the spin states in the absence of an external magnetic field and is highly sensitive to the symmetry and nature of the ligand field.
In the case of Ni²⁺ doped into cadmium hexammine fluoroborate, the emergence of a ZFS parameter (D) below the phase transition temperature was directly observed in the ESR spectra. ifpan.edu.pl The value of D was found to be temperature-dependent, increasing as the temperature was lowered from 140 K to liquid nitrogen temperature, indicating a strong vibronic coupling of the paramagnetic complex to the lattice. ifpan.edu.pl
For mononuclear nickel(II) complexes, the analysis of temperature-dependent magnetic susceptibility and field-dependent magnetization data can yield the axial ZFS parameter (D). mdpi.com A positive D value is consistent with a weak axial ligand field. mdpi.com In some dinuclear nickel(II) complexes, the proton isotropic hyperfine shifts observed in NMR spectra can contain a small contribution from ZFS. researchgate.net The temperature dependence of longitudinal relaxation times in these systems can also provide insights into the magnetic properties. researchgate.net High-field EPR and magnetometric studies on heptacoordinated Ni(II) assemblies have revealed large anisotropy with D parameters in the range of -10.5 to -21.2 cm⁻¹, indicating significant ZFS. researchgate.net
Table 4: Zero-Field Splitting (D) in Nickel(II) Systems
| System | D value (cm⁻¹) / Observation | Method(s) | Reference |
| Ni²⁺ in Cd(NH₃)₆₂ | 0.4 at 140 K, increases to 0.8 at 77 K | Temperature-dependent ESR | ifpan.edu.pl |
| [Ni(onp)(dmso)(H₂O)][BPh₄]·2dmso | Positive D value | Magnetic susceptibility and magnetization | mdpi.com |
| Heptacoordinated Ni(II) assemblies | -10.5 to -21.2 | High-field EPR and magnetometry | researchgate.net |
| Ni₂(L1)(μ-OAc)(H₂O)₂₂·H₂O | 28.4 | Magnetic susceptibility | frontiersin.org |
This table is interactive and allows for sorting and filtering of the data.
X-ray Diffraction Analysis
X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the atomic and molecular structure of crystalline materials. It provides invaluable information on phase identification, crystal structure, and the degree of crystallinity.
Single-crystal X-ray diffraction (SCXRD) offers unparalleled precision in determining the three-dimensional arrangement of atoms within a single crystal. This technique is instrumental in defining the coordination geometry around the nickel(II) ion and identifying the presence of isomers in this compound complexes.
The versatility of nickel(II) coordination is further highlighted by its ability to form complexes with various ligands, leading to different geometries. For example, the reaction of Ni(II) salts with N,N-diethylethylenediamine (Et₂en) can result in square planar or octahedral complexes depending on the anion and the presence of coordinating solvent molecules. rigaku.commdpi.com SCXRD has been used to determine the crystal structures of these complexes, such as [Ni(Et₂en)₂(H₂O)₂]Cl₂ (1a) and [Ni(Et₂en)₂]Br₂ (2a). In 1a, water molecules coordinate in the axial positions of the [Ni(Et₂en)₂]²⁺ moiety, leading to an octahedral geometry. mdpi.com In contrast, 2a features a square planar Ni(II) center with no coordinated bromide ions. mdpi.com
Furthermore, SCXRD can elucidate the role of the tetrafluoroborate anion (BF₄⁻). In many complexes, the BF₄⁻ anion acts as a counter-ion and is not directly coordinated to the metal center. ucj.org.ua However, in some cases, it can exhibit a "semi-coordination" behavior, as observed in the Ni(o-PDA)₂₂ complex, where 'o-PDA' is o-phenylenediamine (B120857). ucj.org.ua
| Complex | M1-Ligand (Å) | M2-Ligand (Å) |
| Ni₂L₃₄ | 2.10 | 2.11 |
Powder X-ray diffraction (PXRD) is a powerful tool for distinguishing between crystalline and amorphous phases in materials. Crystalline materials produce sharp, well-defined diffraction peaks due to their long-range atomic order, while amorphous materials, lacking this order, exhibit broad halos. eag.comresearchgate.net
In the context of nickel-containing materials, PXRD is crucial for confirming the phase of the synthesized product. For instance, in the preparation of nickel-doped lead borate glasses, XRD measurements confirmed the amorphous nature of the prepared glass samples. researchgate.net Conversely, when synthesizing crystalline NiO-ZrO₂ catalysts, XRD is used to identify the crystalline phases of NiO and zirconia. For a sample with 3 wt% Ni calcined between 500 and 650 °C, only diffraction lines for cubic zirconia were detected, suggesting a high dispersion of the NiO phase. rsc.org A distinct NiO crystalline phase appeared only after calcination at 700 °C. rsc.org
PXRD can also be used to monitor phase transitions. The thermochromic complex Ni(Et₂en)₂₂ undergoes a crystal-to-crystal structural phase transition upon heating, changing from an orange low-temperature phase to a red high-temperature phase. rigaku.com Simultaneous XRD and Differential Scanning Calorimetry (DSC) measurements confirmed this transition. rigaku.com Similarly, hydration and dehydration transitions in nickel complexes, such as the transformation of [Ni(Et₂en)₂(H₂O)₂]Cl₂ to its anhydrous form, can be followed by PXRD. mdpi.com
The technique is also employed to determine the percentage of crystalline versus amorphous content in a sample, a critical parameter in industries like pharmaceuticals where the physical state of a drug can impact its efficacy. eag.comamericanpharmaceuticalreview.com By analyzing the diffraction pattern, which shows both sharp peaks from the crystalline component and broad features from the amorphous part, the relative amounts of each phase can be quantified. americanpharmaceuticalreview.com
| Material | Phase | Key XRD Feature |
| Nickel-doped lead borate | Amorphous | Broad halo |
| NiO-ZrO₂ (3 wt% Ni, 500-650°C) | Crystalline ZrO₂, highly dispersed NiO | Diffraction peaks for cubic zirconia |
| Ni(Et₂en)₂₂ | Crystalline | Sharp diffraction peaks |
| Amorphous Drug Substance X | Amorphous | Broad halo |
Optical and Electronic Spectroscopic Characterization
Optical and electronic spectroscopy techniques probe the electronic structure of materials by examining how they interact with electromagnetic radiation. These methods are essential for understanding the electronic transitions and optical properties of this compound systems.
UV-Visible (UV-Vis) spectroscopy is widely used to study the electronic transitions in transition metal complexes. For Ni(II) complexes, which have a d⁸ electron configuration, the observed absorption bands correspond to transitions between different electronic states.
In an octahedral environment, three spin-allowed transitions are typically observed for Ni(II) complexes. These are assigned as:
³A₂g(F) → ³T₂g(F)
³A₂g(F) → ³T₁g(F)
³A₂g(F) → ³T₁g(P)
For a dimeric nickel complex studied, these transitions were observed at 998 nm (10020 cm⁻¹), 660 nm (15151 cm⁻¹), and 400 nm (25000 cm⁻¹), respectively. ias.ac.in From these transitions, the crystal field splitting parameter (Dq) and the Racah parameter (B) can be calculated. ias.ac.in
In nickel-doped lead borate glasses, the UV-Vis spectra showed absorption peaks around 425 nm and 800 nm, attributed to the ³A₂g(F) → ³T₁g(P) and ³A₂g(F) → ¹E_g(³F) transitions, respectively. researchgate.net The position of these bands can be influenced by the solvent and the ligand field strength. For instance, the absorption peaks of NiCl₂·6H₂O in ethanol (B145695) show a red shift compared to its aqueous solution, indicating a decrease in the ligand field strength. uobabylon.edu.iqresearchgate.net
UV-Vis spectroscopy can also be used to monitor reactions. The reduction of a Ni(II) complex to a Ni(0) complex was followed by observing the bleaching of the ¹MLCT (metal-to-ligand charge transfer) absorption band at 405 nm and the emergence of a new band between 450 and 640 nm. acs.org
| Complex/System | Wavelength (nm) | Assignment |
| Dimeric Nickel Complex | 998 | ³A₂g(F) → ³T₂g(F) |
| 660 | ³A₂g(F) → ³T₁g(F) | |
| 400 | ³A₂g(F) → ³T₁g(P) | |
| Nickel-doped lead borate glass | ~425 | ³A₂g(F) → ³T₁g(P) |
| ~800 | ³A₂g(F) → ¹E_g(³F) |
Diffuse Reflectance Spectroscopy (DRS), often used for powdered or opaque samples, provides information similar to UV-Vis absorption spectroscopy and is particularly useful for studying the electronic structure of solid materials. mpg.de
In the study of NiO-ZrO₂ catalysts, UV-visible diffuse reflectance spectroscopy indicated the presence of a highly dispersed NiO phase at the nanoscale within the zirconia matrix. rsc.org For NiO nanoparticles modified with different surface molecules, DRS was used to study the molecular modification at the surface. diva-portal.org
The analysis of diffuse reflectance spectra of Ni(II) complexes with isomeric phenylenediamines helped in establishing the coordination geometry. An octahedral structure was proposed for Ni(o-PDA)₂(H₂O)₂₂, while tetrahedral and square-planar structures were suggested for complexes with m- and p-PDA, and for Ni(o-PDA)₂₂, respectively. ucj.org.ua
In Ni-doped ZnS nanoparticles, DRS showed that an increase in Ni concentration from 0 to 0.005% led to an increase in diffuse reflectance, which was attributed to an increase in the surface states of Ni ions and a decrease in surface defects in ZnS. chalcogen.ro
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. While ¹H and ¹³C NMR are common for characterizing organic ligands in this compound complexes, other nuclei like ¹⁹F and ¹¹B can provide direct information about the fluoroborate anion and its interactions.
In a study of aqueous fluoroborate solutions under high pressure, ¹⁹F and ¹¹B NMR were employed. researchgate.netosti.gov The ¹⁹F NMR spectra allowed for the identification of BF₄⁻, F⁻, and BF₃OH⁻ species in solution. researchgate.net The ¹¹B NMR spectra could distinguish between BF₄⁻ and BF₃OH⁻ species. osti.gov These studies demonstrated that the chemical shifts and intensities of these species change with pressure, indicating reversible interconversion between borate and fluoroborate species. osti.gov
³¹P NMR is valuable for studying nickel complexes with phosphine (B1218219) ligands. In the reaction of a bis(methoxy)-2-pyridyl-phosphine with Ni(MeCN)₆₂, ³¹P NMR was used to follow the formation of a nickel(0) complex. uva.es The spectra helped to identify the final product and rule out the formation of certain by-products. uva.es
¹H NMR has been used to study the isotropic shifts in hexakis(acetic acid)nickel(II) tetrafluoroborate, providing insights into the structure and bonding within the complex. acs.org Furthermore, ¹H NMR, along with other techniques, is routinely used to confirm the structure of the organic ligands before and after complexation with nickel(II). nih.govias.ac.in
Mass Spectrometry and Elemental Analysis
These techniques are crucial for confirming the molecular formula and stoichiometry of newly synthesized this compound complexes.
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes. uvic.canih.gov It allows for the determination of the precise mass of the intact complex ion, which can be used to confirm its elemental composition. mdpi.com For example, in the characterization of a nickel salen complex, ESI-HRMS was used to find the exact mass of the [M + Na]⁺ ion, which was in excellent agreement with the calculated value for the proposed formula. mdpi.com This technique is invaluable for verifying the successful synthesis of the target this compound complex and for identifying any potential side products or fragments. nih.gov
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the complex. rsc.org By comparing the experimentally determined weight percentages with the calculated values for a proposed molecular formula, the stoichiometry of the ligands and counter-ions in the this compound complex can be confirmed. niscpr.res.inthaiscience.info For instance, in the synthesis of a fluoro-bridged dinuclear nickel(II) compound, elemental analysis was used to support the proposed formula [Ni₂F₂(L)₄][BF₄]₂. niscpr.res.in
The following table shows an example of elemental analysis data for a nickel complex:
| Element | Calculated (%) | Found (%) |
| C | 45.33 | 45.17 |
| H | 3.51 | 3.66 |
| N | 8.13 | 8.07 |
| Data for C₂₆H₂₄N₄S₂B₂F₈Ni rsc.org |
Thermal and Surface Characterization
These methods provide insights into the thermal stability and surface properties of this compound systems.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. asianpubs.org This technique is used to study the thermal stability of this compound complexes and to identify the temperature at which decomposition occurs. asianpubs.orgmdpi.com TGA curves can reveal the loss of solvent molecules, coordinated ligands, and the eventual decomposition of the complex to form a metal oxide residue. thaiscience.inforesearchgate.net For example, the TGA of a tris(phenanthroline)nickel(II) complex showed a mass loss corresponding to the removal of water molecules at around 100 °C, followed by the decomposition of the organic ligands at higher temperatures. thaiscience.info The decomposition temperature provides an indication of the thermal robustness of the complex. asianpubs.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. thermofisher.comxpsfitting.com In the context of this compound systems, XPS can be used to confirm the presence of nickel, boron, and fluorine on the surface of a material. rsc.org The binding energies of the core-level electrons (e.g., Ni 2p, B 1s, F 1s) are sensitive to the chemical environment of the atoms. For example, the Ni 2p spectrum can be used to distinguish between different oxidation states of nickel (e.g., Ni(0), Ni(II)) and different chemical environments (e.g., nickel metal, nickel oxide). thermofisher.comsurfacesciencewestern.com This is particularly useful for characterizing this compound species that have been immobilized on a surface, for example, as part of a catalyst. rsc.org
The following table provides typical binding energies for nickel species in XPS:
| Chemical State | Binding Energy Ni 2p₃/₂ (eV) |
| Ni metal | 852.6 |
| NiO | 853.7 |
| Ni(OH)₂ | 855.6 |
| Data from Thermo Fisher Scientific thermofisher.com |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) in Materials Research
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful analytical techniques essential for characterizing the microstructure of materials at the micro- and nanoscale. psu.edumdpi.com In the context of materials science involving nickel compounds, these methods provide critical insights into surface topography, morphology, particle size and distribution, and crystalline structure. jchemrev.comuu.nl
SEM utilizes a focused beam of electrons to scan a sample's surface, generating signals that reveal information about its morphology and composition. psu.edumdpi.com Secondary electrons are particularly useful for illustrating the surface texture and shape. mdpi.com In studies of nickel electrodeposition from ionic liquids containing nickel tetrafluoroborate, SEM has been instrumental in characterizing the resulting surface morphology. For instance, research on nickel electrodeposition in 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF4) containing Ni(BF4)2 showed that applying a more positive potential (−0.70 V) resulted in uniform, dense, and compact nickel deposits. psu.edu As the deposition potential became more negative, the morphology changed, with cauliflower-like structures beginning to form and becoming less uniform at progressively more negative potentials. psu.edu The temperature of the deposition bath also influences the morphology; at lower temperatures (333 K to 343 K), a compact surface with a nodular structure was observed, while higher temperatures (353 K and 363 K) promoted the growth of cauliflower structures of varying sizes. psu.edu SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), also confirms the elemental composition of the deposits. psu.edursc.org
TEM operates by transmitting a beam of electrons through an ultra-thin specimen, enabling significantly higher resolution imaging than SEM. rsc.orgresearchgate.net This allows for detailed analysis of the internal structure of materials, including crystallite size, dislocations, and particle size distribution. uu.nlresearchgate.netacs.org In research on catalysts, TEM is crucial for determining the size and dispersion of active metal nanoparticles. For example, in the synthesis of a Ni-phyllosilicate catalyst assisted by fluoroboric acid (HBF4), TEM analysis was critical in revealing a small nickel particle size of 3.8 nm, which contributed to the catalyst's high activity in CO2 methanation. bohrium.com Similarly, the synthesis of unsupported and carbon-supported β-Ni(OH)2 nanoparticles, using nickel tetrafluoroborate as a precursor, was characterized by TEM, which determined a particle size of 2.6 nm with a narrow size distribution and a crystallite size of 2.2 nm. acs.org
In another study, a solvothermal route using an ionic liquid medium containing tetrafluoroborate was employed to synthesize a nickel complex, [Ni(C4H6N2)6(BF4)2]. asianpubs.org Both SEM and TEM analyses were used to characterize the product, revealing a one-dimensional, rod-like morphology with diameters ranging from 180-530 nm and lengths from 0.29-2.80 µm. asianpubs.org These microscopy techniques provide direct visual evidence of the size and shape of the synthesized nanomaterials, which is fundamental to understanding their properties.
The complementary nature of SEM and TEM provides a comprehensive microstructural and nanostructural characterization of materials. While SEM offers valuable information on the surface morphology and topography over larger areas, TEM provides high-resolution details about the internal structure, particle size, and crystallinity of individual components. wmv.nlije.irije.ir
Interactive Data Table: Morphological and Structural Characterization
| Material System | Microscopy Technique | Key Research Findings |
| Electrodeposited Ni from Ni(BF4)2 in BMIMBF4 ionic liquid | SEM | Morphology is potential-dependent: uniform and dense at -0.70 V, developing cauliflower-like structures at more negative potentials (-0.75 V to -0.85 V). psu.edu |
| Ni-phyllosilicate catalyst (Ni-Ps/B) synthesized with HBF4 | TEM | Revealed a small Ni particle size of 3.8 nm, contributing to high catalytic performance. bohrium.com |
| [Ni(C4H6N2)6(BF4)2] complex | SEM and TEM | The complex possesses a one-dimensional, rod-like morphology. Nanorods have diameters of 180-530 nm and lengths of 0.29-2.80 µm. asianpubs.org |
| Carbon-supported β-Ni(OH)2 nanoparticles | TEM | The nanoparticles have a particle size of 2.6 nm with a narrow size distribution and a crystallite size of 2.2 nm. acs.org |
Electrochemical Investigations and Applications of Nickel Fluoroborate
Fundamental Electrochemistry of Nickel and Fluoroborate Systems
The electrochemical behavior of nickel in the presence of fluoroborate ions is complex, involving interactions at the electrode surface that influence dissolution, passivity, and ionic transport. Understanding these fundamentals is crucial for optimizing its use in various applications.
Electrochemical Behavior of Nickel Electrodes in Fluoroborate-Containing Electrolytes
The electrochemical behavior of nickel electrodes in electrolytes containing fluoroborate is characterized by the processes of nickel oxidation and reduction, which are fundamental to applications like electroplating and batteries. In non-aqueous media, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIMBF₄) ionic liquid, cyclic voltammetry studies reveal the electrochemical window and reaction kinetics of nickel. For instance, in a BMIMBF₄ solution containing nickel fluoroborate, the reduction of Ni(II) to metallic nickel is observed as an irreversible, one-step process involving the transfer of two electrons. psu.edu The electrochemical window in such a system can be quite wide, approximately 3.8 V, with the cathodic and anodic limits defining the stable operating potential range. psu.edu
Cyclic voltammograms of nickel electrodes in these systems typically show a cathodic peak corresponding to the deposition of nickel and an anodic peak related to its stripping or dissolution. psu.eduunive.it In studies using a mixture of ethylene (B1197577) glycol or γ-butyrolactone with 1-n-butyl-3-methylimidazolium tetrafluoroborate, it was found that a nickel electrode can act as a polarizable electrode within a specific potential range, with oxidation occurring at high anodic potentials. researchgate.net The composition of the electrolyte, including the concentration of the ionic liquid, significantly affects the capacitance at the nickel/electrolyte interface. researchgate.net
In aqueous solutions, which are more common for electroplating, the presence of fluoroborate ions influences the nickel deposition process. The high solubility of this compound allows for the formulation of electrolytes with high nickel ion concentrations, which is advantageous for high-speed plating. smolecule.com The electrochemical reactions at the cathode primarily involve the reduction of Ni²⁺ ions to nickel metal, while a competing reaction is the evolution of hydrogen gas. casf.ca The efficiency of nickel deposition, known as cathode efficiency, is typically between 92% and 97%, with the remainder of the current contributing to hydrogen discharge. casf.ca
Studies on the Passivity Breakdown of Nickel by Fluoride (B91410) Ions
Nickel naturally forms a passive oxide layer on its surface, which protects it from corrosion. However, this passivity can be compromised by the presence of aggressive ions like halides. The interaction of fluoride ions with passive nickel has been a subject of detailed electrochemical studies. The breakdown of nickel's passivity by fluoride is found to be substantially different from that caused by chloride or bromide ions. cecri.res.in
Research conducted in acidic solutions shows that fluoride ions increase the corrosion current density across the entire passive range. researchgate.net The mechanism of this attack is potential-dependent.
Low Potential Range (up to 1.1 V vs. SHE): In this range, the transfer of Ni²⁺ ions from the oxide layer into the electrolyte is catalyzed by hydrofluoric acid (HF). This leads to a thinning of the passive oxide film, resulting in a higher electrical field strength across the film and an increased stationary corrosion current density. researchgate.net
High Potential Range (above 1.2 V vs. SHE): At higher potentials, a nickel fluoride (NiF₂) overlayer forms on the passive oxide. This layer alters the dissolution kinetics. researchgate.net
The formation of a passive NiF₂ layer has also been observed in aprotic solvents like acetonitrile (B52724). cecri.res.in This indicates that the interaction between nickel and fluoride is a key factor in determining the stability and dissolution behavior of the electrode. The susceptibility of nickel to fluorides can accelerate its corrosion rate, a factor that is critical in environments where both are present. mdpi.com
Evaluation of Ionic Conductivity in this compound-Based Systems
In electroplating, high ionic conductivity is desirable because it:
Improves Current Distribution: A more conductive bath leads to a more uniform flow of current to all areas of the cathode, resulting in a coating of more even thickness. df-chemicals.com
Enables High-Speed Plating: High conductivity allows for the use of higher current densities without excessive voltage, which translates to faster deposition rates. proplate.com
Reduces Internal Resistance: Lowering the resistance of the electrolyte minimizes energy loss in the form of heat. df-chemicals.com
Electrodeposition and Surface Modification
The electrochemical properties of this compound systems are leveraged in surface engineering, particularly for creating metallic coatings with specific functional properties through electroplating and influencing electroless deposition processes.
Electroplating Processes Utilizing this compound Baths for Coating Deposition
This compound is a key component in specialized electroplating baths used for depositing nickel coatings. These baths are particularly valued for high-speed plating applications where thick, fine-grained deposits are required. proplate.com The primary advantage of using this compound stems from its high solubility, which allows for the operation of baths with significantly higher nickel ion concentrations compared to conventional Watts-type (sulfate-based) baths. This high concentration facilitates the use of higher current densities, leading to faster plating rates.
A typical this compound plating bath contains this compound as the main source of nickel ions. Boric acid is often added as a buffering agent to maintain the pH of the solution, which is crucial for obtaining smooth and ductile deposits. nickelinstitute.org The pH is generally controlled within an acidic range.
Interactive Table: Typical Composition of a this compound Plating Bath
| Component | Concentration | Purpose |
| This compound (Ni(BF₄)₂) | Varies | Primary source of Ni²⁺ ions |
| Boric Acid (H₃BO₃) | Varies | pH buffer, improves deposit smoothness |
Operating conditions such as temperature and current density are carefully controlled to achieve the desired deposit properties. While fluoroborate baths offer advantages in plating speed, they are considered more niche compared to the widely used Watts and sulfamate (B1201201) baths, partly due to higher operational costs and challenges. casf.ca The properties of the electrodeposited nickel, such as hardness, ductility, and internal stress, are influenced by the bath composition and operating parameters.
Influence of Fluoroborate Anions on Electroless Nickel-Phosphorus Alloy Deposition
Electroless nickel-phosphorus (Ni-P) plating is an autocatalytic chemical reduction process that deposits a uniform layer of a Ni-P alloy onto a substrate without the use of an external electric current. researchgate.net The composition of the electroless bath, particularly the choice of nickel salt, can influence the plating rate and the properties of the resulting deposit.
Studies comparing various nickel salts in an acidic electroless nickel plating formulation have shown that the use of this compound results in a slower plating rate compared to baths formulated with nickel sulfate (B86663) or nickel chloride. nmfrc.orgnmfrc.org In one study, the plating rates for different nickel salts decreased in the order: sulfate, acetate, formate, sulfamate, and then fluoborate. nmfrc.org
Despite the slower deposition rate, the presence of fluoride-containing salts can impact the characteristics of the Ni-P deposit. For example, a bath using nickel fluoride was found to produce a deposit with excellent hardness and resistance to nitric acid. nmfrc.orgnmfrc.org This suggests that while fluoroborate may not be chosen for applications where plating speed is the primary concern, it or other fluoride-containing anions could be considered when specific deposit properties like high hardness are desired. nmfrc.org The process of electroless Ni-P deposition involves complex surface reactions, including the anodic oxidation of the reducing agent (typically sodium hypophosphite) and the cathodic reduction of nickel ions. researchgate.net The anions present in the bath, such as fluoroborate, can interact with the catalytic surface and influence the kinetics of these reactions.
Characterization of Electrodeposited Nickel Alloys and Foils
Nickel alloys and foils electrodeposited from fluoroborate baths exhibit distinct physical, structural, and morphological characteristics. These baths are particularly noted for producing smooth, bright, and flexible deposits, making them suitable for applications like heavy nickel plating and electroforming. nmfrc.orgresearchgate.net
Research into Ni-Fe alloy foils electrodeposited from a continuous fluoroborate bath system has provided detailed characterization of these materials. researchgate.netscirp.orgscirp.org The foils are noted for their ductility and brightness. scirp.org The composition of the alloy and its crystal structure are heavily influenced by deposition parameters such as the iron content in the electrolyte, pH, temperature, and current density. researchgate.net
Structural analysis using X-ray Diffraction (XRD) reveals significant phase transformations dependent on the alloy's composition. For Ni-Fe alloys, a transition from a face-centered cubic (fcc) structure to a body-centered cubic (bcc) structure is observed as the iron content increases. scirp.orgscirp.org Specifically, alloys with an iron content (x) below 58% typically show an fcc phase, while a mixed fcc and bcc state is observed for iron content between 58% and 65%. researchgate.net At iron levels above 65%, a singular bcc phase becomes dominant. researchgate.net The thermal stability of these nanocrystalline Ni-Fe alloys is also noteworthy, with studies showing that iron can enhance thermal stability. scirp.orgscirp.org
The physical properties of nickel deposits from fluoroborate baths have been compared to those from other common electrolytes. For instance, the internal stress of deposits from a standard fluoborate bath is typically in the range of 100-175 MPa, which is lower than that of deposits from Watts or all-chloride baths. technic.com The surface morphology, observed via Scanning Electron Microscopy (SEM), confirms the smooth nature of the alloys obtained from fluoroborate electrolytes. researchgate.net
Table 1: Properties of Ni-Fe Alloy Foils Electrodeposited from a Fluoroborate Bath
| Property | Observation | Analytical Method |
|---|---|---|
| Appearance | Smooth, bright, and flexible deposits. researchgate.net | Visual, SEM |
| Crystal Structure | Phase transition from fcc to bcc with increasing Fe content. scirp.orgscirp.org | XRD |
| - x < 58%: fcc phase researchgate.net | ||
| - 58% < x < 65%: Mixed fcc and bcc phase researchgate.net | ||
| - x > 65%: bcc phase researchgate.net | ||
| Internal Stress | 100-175 MPa for pure Ni deposits. technic.com | Mechanical Testing |
| Thermal Stability | Iron content improves the thermal stability of the alloy. scirp.orgscirp.org | Annealing & XRD |
Current Efficiency Studies in Nickel Electrodeposition
In nickel plating from fluoroborate baths, as with other electrolytes, the current efficiency is influenced by several operational parameters. Studies on Ni-Fe alloy deposition from fluoroborate baths have investigated the effects of pH, temperature, iron content in the electrolyte, and current density on the plating current efficiency. researchgate.net Generally, the process of hydrogen evolution at the cathode is a competing reaction that can significantly lower the current efficiency for nickel deposition. jchemrev.com
The relationship between current density and cathode efficiency in nickel solutions can be complex. It has been observed that for nickel solutions, the cathode efficiency is often lower at low current densities and increases with higher current densities, which can result in negative "throwing power." govinfo.gov Throwing power describes the ability of a plating solution to produce a deposit of uniform thickness on an irregularly shaped object. electrochemsci.org However, at very high current densities, the efficiency of nickel deposition may decline due to an increase in hydrogen production and limitations related to mass transfer of metal ions to the cathode surface. jchemrev.com The addition of fluoroborate, in the form of NaBF4, to a plating solution can increase the solution's conductivity, which helps to improve the current distribution and reduce uneven deposition. df-chemicals.com
Nickel Nucleation Mechanisms on Substrates
The electrodeposition of a metal onto a substrate begins with a nucleation phase, which is followed by the growth of these nuclei to form a continuous film. researchgate.net The mechanism of this initial stage is crucial as it influences the final microstructure, morphology, and properties of the deposited layer. researchgate.netmdpi.com
Electrochemical studies of deposition from fluoroborate baths have provided insights into these initial processes. Research on the electrodeposition of Ni, Fe, and Ni-Fe alloys from fluoroborate baths onto 316 stainless steel surfaces found that the deposition occurs under mass transfer control and is associated with a distinct nucleation and growth process. researchgate.net The analysis of current-time transients, a common method to study nucleation, revealed that the co-deposition of Ni-Fe alloys involves a more complex mechanism than the deposition of a single metal. researchgate.netacs.org Specifically, two separate nucleation and growth processes were identified during the Ni-Fe alloy codeposition. researchgate.net This suggests a change in the composition or phase of the Ni-Fe alloy as it deposits, leading to a secondary nucleation event on the initially formed clusters. researchgate.net
Theoretical models, such as those developed by Sharifker and Hills, are often used to distinguish between instantaneous nucleation (where all nuclei form at once) and progressive nucleation (where nuclei form over time). researchgate.net These models analyze the shape of chronoamperometric (current vs. time) curves. For nickel deposition from other electrolytes like sulfate or chloride solutions, the mechanism has been identified as progressive nucleation followed by a three-dimensional (3D), diffusion-controlled growth process. researchgate.net While specific modeling for this compound baths is less common, the observed current-time transients suggest that similar 3D nucleation and growth mechanisms are at play. researchgate.netacs.org
Electrochemical Energy Storage and Conversion
This compound as an Electrolyte Component in Rechargeable Batteries
Studies have pointed to its application specifically in nickel-metal hydride (NiMH) battery systems. In a broader context, various fluoroborate compounds are utilized in modern battery electrolytes. For instance, lithium tetrafluoroborate (LiBF₄) is a salt used in some lithium-ion battery electrolytes. google.com Similarly, ionic liquids with a tetrafluoroborate anion, such as 1-butyl-3-methylimidazolium tetrafluoroborate, have been incorporated into gel-polymer electrolytes for rechargeable lithium metal batteries that use nickel-rich cathodes. acs.org These examples highlight the role of the fluoroborate group in advanced battery systems, aiming to improve stability and ionic conductivity.
Application in Electrochemical Double-Layer Capacitors
Electrochemical double-layer capacitors (EDLCs), or supercapacitors, store energy by forming an electrostatic double layer of ions at the interface between an electrode and an electrolyte. The electrolyte is a key component, and those containing the tetrafluoroborate anion are common. colab.wsacs.orgjst.go.jp
One study specifically investigated the use of nickel electrodes in conjunction with a tetrafluoroborate-based ionic liquid for EDLC applications. researchgate.net The research examined the electrochemical behavior of nickel electrodes in solutions containing a mixture of either ethylene glycol or γ-butyrolactone with 1-n-butyl-3-methylimidazolium tetrafluoroborate. researchgate.net Cyclic voltammetry experiments identified a potential window where the nickel electrode acted as a polarizable electrode, which is the desired behavior for a capacitor. researchgate.net Within this stable potential range, the study evaluated the capacitance and solution resistance. The results indicated that the nickel electrode exhibited a wide electrochemical window, particularly in the γ-butyrolactone medium. researchgate.net This research demonstrates the potential of using nickel in combination with fluoroborate-containing electrolytes for capacitor applications.
Electrocatalytic Activity of Nickel Compounds for Hydrogen Evolution Reaction (HER)
The hydrogen evolution reaction (HER) is a critical process for producing hydrogen gas through water splitting, and developing efficient, low-cost electrocatalysts is a major research focus. sciopen.com Nickel-based compounds are among the most studied non-precious metal catalysts for this reaction. sciopen.compnas.org
While this compound itself is typically the electrolyte salt, various molecular nickel complexes have been shown to be active electrocatalysts for HER in solutions that often contain a tetrafluoroborate salt as either the supporting electrolyte or as part of the acidic proton source. electrochemsci.orgnih.gov
For example, a nickel calixpyrrole complex demonstrated heterogeneous catalysis for hydrogen evolution when using anilinium tetrafluoroborate as the proton source, achieving high turnover frequencies. nih.gov In other work, nickel diimine-dioxime complexes were studied as molecular electrocatalysts for HER, with experiments also conducted in the presence of proton donors like anilinium tetrafluoroborate. pnas.org The role of the tetrafluoroborate salt in these systems is to provide ionic conductivity and act as the counter-ion for the proton source, enabling the study of the nickel complex's intrinsic catalytic activity.
The catalytic performance of these nickel complexes is often evaluated by measuring the overpotential required to drive the HER and the amount of hydrogen produced over time. pnas.orgnih.gov Research has shown that the ligand structure surrounding the nickel center plays a crucial role in the catalytic activity and the reaction mechanism. nih.govrsc.orgresearchgate.net
Table 2: Examples of Nickel-Based Electrocatalysts for HER Studied with Fluoroborate Salts
| Nickel Catalyst | Role of Fluoroborate | Proton Source | Key Finding |
|---|---|---|---|
| Nickel calixpyrrole complex nih.gov | Counter-ion for proton source | Anilinium tetrafluoroborate | Acts as a heterogeneous catalyst with high turnover frequency. nih.gov |
| Nickel diimine-dioxime complexes pnas.org | Counter-ion for proton source | Anilinium tetrafluoroborate | Catalyzes H₂ evolution at potentials close to the Ni(II)/Ni(I) couple. pnas.org |
| Nickel(II) carbothiohydrazide complex electrochemsci.org | Supporting electrolyte | Acetic acid | The complex shows good electrocatalytic activity for proton reduction. electrochemsci.org |
Electrochemistry of Nickel Coordination Complexes
Cyclic Voltammetry Studies of Nickel(II) Complexes
Cyclic voltammetry (CV) is a principal technique for investigating the redox properties of nickel(II) coordination complexes, often employing tetrafluoroborate salts as supporting electrolytes. These studies provide data on redox potentials, the reversibility of electron transfer processes, and the electronic influence of various ligands.
For instance, the electrochemical properties of a series of twelve Ni(X,Y)₂ complexes, where X and Y are different para-aryl substituents on pincer-type ligands, were measured in a dichloromethane (B109758) solution. nih.gov Each complex displayed two quasi-reversible, one-electron oxidation waves. nih.gov The quasi-reversibility was confirmed by unity current peak intensity ratios, although the peak separation exceeded the ideal 59 mV and increased with the scan rate. nih.gov The half-wave potentials for these oxidations covered a significant range of 700 mV, correlating with the Hammett parameters of the substituents. nih.gov
In another study, ferrocenylpyrazolylnickel(II) complexes were investigated in DMF with tetra-n-butylammonium-tetrafluoroborate as the supporting electrolyte. rsc.org The CV results indicated that complexation with nickel makes the ferrocenyl moiety more difficult to oxidize, highlighting the electrophilic nature of the nickel center. rsc.org The oxidation process was determined to be diffusion-controlled and independent of the scan rate. rsc.org
A nickel(II) complex with a 1,4-dithia-8,11-diazacyclotetradecane (B14389652) derivative was studied in both methanol (B129727) (MeOH) and acetonitrile (MeCN). sci-hub.se In MeOH, the complex showed a single reversible wave for the Ni²⁺/Ni⁺ couple at E₁/₂ = -920 mV vs. SCE. In MeCN, two reversible waves were observed for the Ni²⁺/Ni⁺ and Ni³⁺/Ni²⁺ couples at E₁/₂ = -970 mV and 1350 mV vs. SCE, respectively, demonstrating the complex's ability to exist in a wide range of oxidation states. sci-hub.se
The table below summarizes key cyclic voltammetry data for selected Nickel(II) complexes.
| Complex | Solvent/Electrolyte | Redox Couple | E₁/₂ (V vs. ref) | Process Character | Source |
|---|---|---|---|---|---|
| [Ni(P researchgate.netaneN₂S₂)(H₂O)]²⁺ | MeOH / 0.1 M TBATFB | Ni²⁺/Ni⁺ | -0.920 (vs. SCE) | Reversible | sci-hub.se |
| [Ni(P researchgate.netaneN₂S₂)(H₂O)]²⁺ | MeCN / 0.1 M TBATFB | Ni²⁺/Ni⁺ | -0.970 (vs. SCE) | Reversible | sci-hub.se |
| [Ni(P researchgate.netaneN₂S₂)(H₂O)]²⁺ | MeCN / 0.1 M TBATFB | Ni³⁺/Ni²⁺ | 1.350 (vs. SCE) | Reversible | sci-hub.se |
| Ni(II) Ferrocenylpyrazolyl Complexes | DMF / 0.1 M [ᵗBuN][BF₄] | Fe²⁺/Fe³⁺ (on ligand) | Varies (e.g., 0.362) | Quasi-reversible | rsc.org |
| Ni(II) Pincer Complexes | CH₂Cl₂ | Ni(II)/Ni(III) & Ni(III)/Ni(IV) | Spans 700 mV range | Quasi-reversible | nih.gov |
TBATFB: Tetra(n-butyl)ammonium tetrafluoroborate
Spectroelectrochemical Characterization of Nickel Complexes
Spectroelectrochemistry combines electrochemical control with spectroscopic measurement to characterize redox states. This technique has been effectively applied to nickel(II) Schiff base complexes using an optically transparent thin-layer electrode (OTTLE). researchgate.net This method allows for the in-situ generation and spectral characterization of various oxidation states of nickel. researchgate.net For Schiff base nickel(II) complexes of N,N′-bis(salicylaldehyde)–o-phenylenediamine (B120857) and its naphthaldehyde analogue, spectroelectrochemistry revealed well-defined Ni(I)/Ni(II) and Ni(II)/Ni(III) redox couples. researchgate.net The exhaustive electrolysis within the thin-layer cell ensures the quantitative generation of a specific redox state, allowing for precise spectral analysis without interference from other reactions. researchgate.net
This technique also facilitates the determination of redox potentials and the number of electrons (n values) involved in the process, even for quasi-reversible systems where traditional CV peak separation is not accurate. researchgate.net The results from spectropotentiostatic experiments show good agreement with values obtained from bulk methods like controlled potential coulometry. researchgate.net
In a study of a nickel dithiolene system, [Ni((i)Pr₂Dt⁰)((i)Pr₂Dt¹⁻)]⁻, spectroelectrochemical experiments identified an intervalence charge transfer (IVCT) transition. researchgate.net The analysis of this IVCT band indicated that this ligand-based mixed-valence complex behaves similarly to a traditional Class II/III metal-based mixed-valence system. researchgate.net
Electrochemical Polymerization of Metal-Salen Type Complexes
Nickel(II)-salen and related Schiff base complexes can undergo anodic electrochemical polymerization to form conductive polymer films on electrode surfaces. This process is often carried out in acetonitrile with a tetrafluoroborate salt, such as tetramethylammonium (B1211777) tetrafluoroborate, as the supporting electrolyte. capes.gov.br The polymerization of nickel(II) salen has been shown to be a three-electron process per monomer unit. capes.gov.br
The polymerization typically proceeds through two distinct phases that are potential-dependent. capes.gov.br The initial scan in cyclic voltammetry shows an irreversible oxidation peak corresponding to the monomer oxidation. rsc.org With subsequent cycles, the current for this peak decreases, while new redox couples corresponding to the polymer film emerge and grow, indicating the deposition of an electroactive polymer on the electrode surface. rsc.org
Once formed, the polymer film exhibits its own electrochemical activity. The primary anodic process for the poly-[Ni(salen)] film is the reversible one-electron Ni(III)/Ni(II) redox couple. capes.gov.br The electrochemical and chemical stability of these films is often high, with some showing stable voltammograms for over 50 cycles. rsc.org These electropolymerized films have been studied for their potential as electrocatalysts, sensors, and materials for energy storage. mdpi.comencyclopedia.pub
Theoretical and Computational Studies of Nickel Fluoroborate Systems
Quantum Chemical Approaches
Quantum chemical methods are fundamental to understanding the electronic behavior that governs the chemical properties of nickel fluoroborate complexes.
Density Functional Theory (DFT) for Electronic Structure and Adsorption Mechanisms
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. reading.ac.uk It is widely applied to study nickel-containing compounds, providing detailed insights into their ground-state properties, stability, and reactivity. reading.ac.ukacs.org DFT calculations are instrumental in exploring the electronic structures of nickel clusters and surfaces, which is crucial for understanding their catalytic activity. acs.orgmdpi.com
In the context of this compound systems, DFT helps to model the adsorption of molecules onto nickel centers. mdpi.com By calculating parameters like adsorption energy, researchers can predict the most stable adsorption sites and configurations. mdpi.com For instance, studies on the adsorption of carbon monoxide (CO) on various nickel crystal surfaces have shown that the most stable sites can vary, with the electronic interaction, or hybridization, between the orbitals of the adsorbate and the nickel atom being the key factor. mdpi.com This understanding of electronic interactions and d-band structure is critical for designing catalysts with enhanced performance for specific chemical transformations. mdpi.com
Computational Studies on Coordination Environments and Ligand Field Theory
The coordination environment of the nickel(II) ion in fluoroborate complexes dictates many of their magnetic and spectroscopic properties. Computational studies, often combined with Ligand Field Theory (LFT), are essential for characterizing these environments. acs.orgmdpi.com LFT provides a framework for understanding the splitting of d-orbitals in transition metal complexes due to the electric field of the surrounding ligands. researchgate.net
Researchers have synthesized and computationally analyzed nickel(II) tetrafluoroborate (B81430) complexes with various nitrogen-donating ligands to form distorted octahedral geometries. acs.org In these studies, quantum chemical calculations based on DFT are used to optimize the geometries of the complexes. acs.orgfrontiersin.org The results from these calculations are then used in LFT analyses to interpret optical d-d absorption spectra, which allows for the determination of key parameters like the Racah parameter (B) and the crystal field splitting energy (10Dq). acs.org These parameters provide a quantitative measure of the metal-ligand bond covalency and the strength of the ligand field, which are critical for understanding the electronic structure and predicting properties like zero-field splitting. acs.orgmdpi.comrsc.org
| Complex | Method | Key Findings | Reference |
| Ni(tpta)22 | DFT & LFT | Characterized metal-ligand bonding in a distorted octahedral Ni(II) environment. | acs.org |
| Ni(tbta)22 | DFT & LFT | Interpreted optical d-d absorption spectra to determine B and Dq values. | acs.org |
| [Ni(onp)(dmso)(H2O)]+ | DFT & AOM | Analyzed powder electronic spectra to confirm a D4-symmetric octahedral geometry with a weak axial ligand field. | mdpi.com |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques allow for the investigation of the dynamic behavior of this compound systems over time, providing insights that are inaccessible through static quantum chemical calculations alone.
High-Throughput DFT Simulations for Catalyst Design Optimization
The rational design of new and improved catalysts is a primary goal in chemistry, and computational methods are accelerating this process significantly. High-throughput screening, which leverages DFT calculations, enables the rapid evaluation of a vast number of potential catalyst materials. rsc.orgnih.gov This data-driven approach involves systematically calculating the properties of many different catalyst structures to identify candidates with optimal activity and selectivity for a specific reaction. nih.govresearchgate.net
For nickel-based systems, high-throughput DFT simulations can be used to screen various alloys, surface compositions, and cluster sizes to find the ideal structures for specific catalytic processes. researchgate.net By integrating these computational results with machine learning models, researchers can predict catalyst performance more rapidly and accurately than with DFT alone, creating a powerful workflow for discovering novel catalysts with tailored functions. rsc.orgrsc.org This synergy between high-throughput computation and machine learning is changing the paradigm from trial-and-error discovery to rational, in silico catalyst design. rsc.orgrsc.org
Simulations of Ion-Ion Interactions in Fluoroborate Systems
Molecular dynamics (MD) simulations are a key tool for studying the complex interactions between ions in solution, particularly in systems containing fluoroborate anions. rsc.orgkarazin.ua These simulations model the movement and interactions of every atom in the system over time, providing a detailed picture of properties like diffusion, conductivity, and local solution structure. nih.gov
Significant research has been conducted on ionic liquids containing the tetrafluoroborate anion, such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([EMIM][BF4]). rsc.orgaip.orgmdpi.com MD simulations of these systems have revealed that Coulombic interactions between ions are significantly damped, a phenomenon that can be explained by both charge transfer between ions and induced dipolar interactions. rsc.org These simulations are crucial for developing accurate force fields—the set of equations and parameters that describe the potential energy of the system—which are necessary to reproduce experimental properties like ion transport and vibrational spectra. karazin.ua Understanding these ion-ion and ion-solvent interactions at a molecular level is vital for applications involving this compound in electrolytes and ionic liquids. nih.gov
Reaction Pathway and Mechanistic Predictions
One of the most powerful applications of computational chemistry is the elucidation of complex chemical reaction mechanisms. By mapping the potential energy surface of a reaction, these methods can predict the most likely pathways, identify transient intermediates and transition states, and pinpoint the rate-determining steps. oaepublish.comacs.org
For nickel-catalyzed reactions, DFT calculations are frequently used to explore proposed catalytic cycles. oaepublish.comnih.govresearchgate.net For example, in the nickel-catalyzed reductive carboxylation of styrenes, computational studies have compared different possible mechanisms, such as an oxidative coupling pathway versus a nickel hydride pathway. acs.org These calculations can reveal thermodynamic sinks and kinetic barriers that determine the reaction's outcome and efficiency. acs.org Similarly, detailed mechanistic investigations of nickel-catalyzed cross-coupling reactions have used DFT to identify the oxidation states of nickel involved in the catalytic cycle (e.g., Ni(0)/Ni(I)/Ni(II)/Ni(III)) and to determine which step, such as oxidative addition, is rate-limiting. oaepublish.com These theoretical insights are invaluable for optimizing reaction conditions and developing more efficient catalytic systems. mdpi.com
Computational Studies on Electron Transfer Processes
Computational studies offer profound insights into the kinetics and pathways of electron transfer (ET) in nickel-containing systems. These studies often differentiate between inner-sphere and outer-sphere electron transfer mechanisms and quantify the energy barriers associated with these processes.
A significant contribution of computational chemistry is the ability to discern the nature of electron transfer. For instance, in nickel-catalyzed cross-electrophile coupling reactions, combined synthetic, electroanalytical, and computational studies have been used to distinguish between outer-sphere and inner-sphere electron transfer pathways. researchgate.net The mechanism is shown to be highly dependent on the ligand environment. A reduced nickel species with spin density delocalized onto a redox-active ligand can activate alkyl iodides via outer-sphere electron transfer. researchgate.net In contrast, a complex with a purely metal-localized spin tends to activate substrates through an inner-sphere mechanism. researchgate.net
The Marcus-Hush model is a cornerstone of theoretical treatments of electron transfer and has been applied to calculate the kinetic barriers of these processes. acs.org This theory connects the free energy of activation for electron transfer to the reorganization energy and the driving force of the reaction. wikipedia.orglibretexts.org While direct applications to this compound are not extensively documented, the framework is broadly applicable. By computing the reorganization energies and reaction free energies using methods like DFT, it is possible to estimate the rate constants for electron transfer steps in an electrochemical reaction. acs.org
Computational studies have also been pivotal in understanding reductive elimination processes from high-valent nickel centers. In the study of aryl-fluoride bond-forming reductive elimination from Ni(IV) centers, DFT calculations supported a single-electron transfer mechanism for the oxidation of a Ni(II) precursor. nsf.gov The calculations provided an energetically plausible pathway that commences with the transfer of one electron from the nickel complex to an oxidant. nsf.gov
Furthermore, in systems with redox-active ligands, computational studies help to describe the electronic structure of oxidized species. For homoleptic nickel(II) complexes with such ligands, the one- and two-electron oxidized derivatives have been computationally characterized. nih.gov The findings suggest that the dioxidized complex is best described as a nickel(II) center bound to two ligand radicals, with weak electronic coupling between the metal and the radicals due to the orthogonal nature of their magnetic orbitals. nih.gov This highlights that electron transfer may not always directly involve the metal center.
Below is a table summarizing computational approaches and their findings regarding electron transfer in nickel complexes.
| Computational Method/Theory | System/Process Studied | Key Finding |
| Density Functional Theory (DFT) | Nickel-catalyzed cross-electrophile coupling | Differentiated between outer-sphere and inner-sphere electron transfer based on ligand-induced spin density distribution. researchgate.net |
| Marcus-Hush Model | General electrochemical reactions | Provides a framework to calculate kinetic barriers and rate constants for electron transfer steps. acs.orgwikipedia.org |
| Density Functional Theory (DFT) | Aryl-fluoride reductive elimination from Ni(IV) | Supported a single-electron transfer mechanism for the initial oxidation step. nsf.gov |
| Density Functional Theory (DFT) | Homoleptic Ni(II) complexes with redox-active ligands | Characterized oxidized species as Ni(II) with ligand-centered radicals, indicating weak metal-ligand electronic coupling. nih.gov |
Materials Science and Engineering Research Incorporating Nickel Fluoroborate
Development of Nickel-Based Materials
The unique properties of nickel fluoroborate make it a valuable starting material for the synthesis of various nickel-based materials, including those with tailored magnetic and thermal properties.
This compound is utilized as a precursor in the synthesis of nickel-based magnetic materials. smolecule.com Research has demonstrated its role in the production of nickel nanoparticles, which are significant in the field of magnetic technologies, including data storage devices. smolecule.com The reduction of nickel(II) fluoroborate is a method employed to create these nickel nanoparticles, showcasing the compound's direct applicability in generating materials with specific magnetic characteristics. smolecule.com The synthesis process allows for the creation of superparamagnetic nickel nanoparticles. hhu.de For instance, the decomposition of nickel precursors in ionic liquids containing the tetrafluoroborate (B81430) anion ([BF4]⁻) can yield small, uniform nickel nanoparticles. hhu.de
In the field of metallurgy, this compound is used in the fabrication of nickel-iron (Ni-Fe) alloys. A fluoborate bath is employed for the continuous electrodeposition of nanocrystalline Ni-Fe alloy foils. scirp.orgscirp.org The thermal stability of these alloys is a critical area of investigation. Studies have shown that the iron content in the alloy influences its thermal properties, with an increase in iron improving the thermal stability of the nanocrystalline Ni-Fe alloys. scirp.orgscirp.org
Researchers have observed a ductile-brittle-ductile evolution in these alloys when annealed at temperatures up to 650°C. scirp.orgscirp.org This transformation is affected by the iron content. scirp.orgscirp.org For Ni-Fe alloys with an iron content greater than 55%, a phase transformation from body-centered cubic (bcc) to face-centered cubic (fcc) begins at 300°C and is completed by 500°C. scirp.orgscirp.org The enhanced thermal stability is partly attributed to iron's ability to mitigate sulfur embrittlement, a phenomenon that can occur in electrodeposited nickel alloys. scirp.org
Optoelectronic and Luminescent Materials
This compound is a key compound in the development of materials for optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and solar cells, due to the luminescent properties of its derived complexes.
Nickel complexes, which can be synthesized from precursors like nickel(II) tetrafluoroborate, have garnered significant attention for their luminescent properties. ontosight.aimdpi.com These properties make them promising candidates for use as emissive materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.aigoogle.comresearchgate.net The coordination of nickel ions with various organic ligands can result in complexes that exhibit strong luminescence. ontosight.airesearchgate.net
Research focuses on enhancing the luminescence of these nickel(II) complexes to make them suitable for practical applications. google.com For example, the introduction of an ancillary ligand with strong σ-donating properties to a nickel complex can enhance luminescence by increasing the probability of populating the emissive state. google.com The rigidity and thermal stability of the complex are also crucial factors for the performance and lifetime of OLED devices. google.com Some nickel(II) complexes have been shown to emit light in the green or orange part of the spectrum, demonstrating their potential as electroluminescent materials. researchgate.net
Glass Science and Doped Materials
Nickel compounds are used as dopants in glass science to modify the structural and optical properties of the glass. The incorporation of nickel ions into a glass matrix can influence its characteristics for various applications.
Studies have investigated the effects of doping borate (B1201080) glasses with nickel oxide (NiO). researchgate.netitb.ac.id The introduction of Ni²⁺ ions can alter the glass structure, with the ions occupying either tetrahedral or octahedral sites within the glass network. researchgate.netscielo.org.mx This positioning affects the optical properties of the glass, such as its absorption spectrum. scielo.org.mx For instance, nickel-doped bismuth borate glasses have been synthesized and studied for their structural, optical, and thermal properties. itb.ac.id The environment around the Ni²⁺ ions, whether in tetrahedral or octahedral coordination, can lead to different absorption bands. scielo.org.mx Research on mixed alkaline earth fluoroborate glasses also contributes to the understanding of how different components influence the final properties of the glass. jksus.org
Influence of Nickel and Fluorine Ions on Structural and Optical Properties of Borate Glasses
The incorporation of nickel and fluorine ions into borate glasses significantly influences their structural and optical characteristics. Research has shown that fluoride (B91410), acting as a modifier in the borate matrix, can induce structural changes. researchgate.netresearchgate.net These modifications can involve the conversion of BO3 to BO4 units and the formation of oxyfluoroborate units like [BO2F] and (BO3F). researchgate.netresearchgate.net The introduction of fluorine ions can create vacancies through the formation of B-O-F bonds, which in turn can lead to an increase in the optical band gap. researchgate.netresearchgate.net
The presence of nickel ions also plays a crucial role in altering the glass structure. Studies on nickel-doped borate glasses have demonstrated that nickel ions can exist in both tetrahedral and octahedral coordinations within the glass network. researchgate.netscielo.org.mx The specific coordination of Ni2+ ions is influenced by factors such as the mobility, size, and field strength of other ions in the glass matrix. researchgate.net For instance, in some borate glass systems, nickel ions are favored to occupy octahedral sites, filling vacancies in the borate network. researchgate.net The addition of nickel oxide can lead to an increase in the density of the glass. researchgate.netresearchgate.net
The optical properties of these glasses are also heavily dependent on the presence of nickel and fluorine. The incorporation of NiO can lead to a decrease in the optical band gap. researchgate.netsci-hub.se In some cases, the intensity of absorption bands in the visible region increases with higher Ni2+ ion content, accompanied by a red-shift. researchgate.net Furthermore, an increase in IR absorption bands has been observed, suggesting an enhanced heat-absorption capacity in glasses with higher NiO content. researchgate.net The ligand field around the Ni2+ ions, influenced by the surrounding atoms including fluorine, determines the specific optical absorption and emission properties. researchgate.net
Studies on Structural Modifications in Borate Networks
The introduction of nickel and fluoride ions into a borate glass network induces significant structural modifications. The fundamental building blocks of borate glasses are trigonal [BO3] and tetrahedral [BO4] units. sci-hub.se The addition of modifiers, such as nickel oxide, can lead to the conversion of [BO3] units to [BO4] units, which results in an increase in the number of non-bridging oxygens (NBOs) and a higher degree of disorder within the glass network. sci-hub.se This structural change affects the physical properties of the glass, including its density and molar volume. sci-hub.seresearchgate.net
Fluoride ions also act as potent network modifiers. researchgate.netresearchgate.net They can participate in the glass structure by forming B-O-F linkages, leading to the creation of structural units like trigonal oxy-fluoroborate ([BO2F]) and tetrahedral oxy-fluoroborate (BO3F). researchgate.netresearchgate.net This incorporation of fluorine can lead to the formation of vacancies within the network. researchgate.net
The presence of other ions in the glass composition, such as lead or lanthanum, can further influence these structural changes. For example, in lead-containing nickel borate glasses, the entry of lead into the network can increase the number of BO4 and PbO4 structural groups, leading to a more stable network. researchgate.net The interplay between different modifiers and the borate network allows for the tailoring of the glass structure for specific applications.
Composites and Modified Surfaces
Modification of Aluminosilicates with Nickel for Tribotechnical Applications
Aluminosilicates are materials with potential for use in strengthening antifriction alloys like silumins. researchgate.net However, their poor wettability by metals is a significant drawback. researchgate.net To address this, modification of aluminosilicates with metals such as nickel is a key area of research. researchgate.net One approach involves the mechanochemical synthesis of aluminosilicate (B74896)/nickel composites. researchgate.net
This process, which utilizes high-energy mechanical processing in a planetary ball mill, can lead to the formation of composite powders. researchgate.net During this mechanical activation, structural changes occur, including the removal of hydroxyl (OH) groups and the formation of SiO2 framework structures. researchgate.net
The resulting nickel-containing aluminosilicate modifier can then be incorporated into alloys. For instance, when used in the sintering of a silumin alloy, this modifier promotes the formation of a homogeneous, fine-grained structure. researchgate.net This leads to the grinding of eutectic and primary silicon grains, which in turn significantly increases the microhardness of the alloy by as much as 1.5 times. researchgate.net This enhancement in mechanical properties makes these modified aluminosilicate composites promising for tribotechnical applications where improved wear resistance and hardness are crucial.
Environmental and Toxicological Research Perspectives Academic Focus
Environmental Fate and Behavior of Ionic Nickel from Fluoroborate Salts
Nickel fluoroborate (Ni(BF₄)₂), as an acidic inorganic salt, is generally soluble in water. nih.govnoaa.gov Upon dissolution, it dissociates, releasing nickel(2+) ions (Ni²⁺) and tetrafluoroborate (B81430) anions (BF₄⁻) into the aqueous environment. The environmental fate and toxicological profile of the salt are therefore primarily determined by the behavior of these constituent ions. industrialchemicals.gov.au
The resulting aqueous solutions are moderately acidic, with a pH of less than 7.0. nih.govnoaa.gov The environmental effects of this compound are intrinsically linked to the release and subsequent behavior of the nickel(2+) ion. industrialchemicals.gov.au Once released, the mobility and bioavailability of ionic nickel in soils and sediments are variable and depend on several environmental factors. These include pH, redox potential, the concentration of complexing ions, and the amount of organic matter. researchgate.netbibliotekanauki.pl In acidic and organic-rich soils, nickel can be quite mobile. researchgate.net
Table 1: Properties Influencing Environmental Fate of this compound
| Property | Description | Reference |
|---|---|---|
| Solubility | Soluble in water. | nih.govnoaa.gov |
| Dissociation | Releases Ni²⁺ and BF₄⁻ ions in water. | industrialchemicals.gov.au |
| pH of Solution | Creates acidic solutions with pH < 7.0. | nih.govnoaa.gov |
| Ni²⁺ Mobility | Influenced by soil/sediment pH, redox potential, and organic matter. Can be mobile in acidic, organic soils. | researchgate.net |
| Ni²⁺ Adsorption | Strongly adsorbs to iron and manganese oxides and other soil minerals. | nih.gov |
Research on the Environmental Impact of Nickel-Containing Catalytic Systems
Research into nickel-containing catalytic systems often highlights their potential for positive environmental applications, particularly in pollution remediation and sustainable chemistry. Nickel is considered a cost-effective alternative to precious metal catalysts like palladium and platinum. researchgate.net
One significant area of research is the use of nickel-based catalysts in the hydrodehalogenation (HDH) of halogenated aromatic compounds, which are persistent and toxic environmental pollutants found in industrial waste and wastewater. researchgate.net Ni-catalyzed HDH can convert these recalcitrant compounds into non-halogenated aromatic products that are more biodegradable and can be mineralized through conventional aerobic wastewater treatment. researchgate.net This process significantly decreases the environmental impact associated with these hazardous substances. researchgate.net
Another application is the catalytic hydropyrolysis of real-world plastic waste, such as that from waste electrical and electronic equipment (WEEE), which often contains high levels of halogens. rsc.org Studies have shown that nickel catalysts, particularly when supported on activated carbon (Ni/AC), are highly efficient in the dehalogenation of these plastics, converting them into a valuable oil fraction. rsc.org This not only addresses the problem of plastic pollution but also promotes the valorization of waste in line with circular economy principles. rsc.org For instance, certain nickel catalysts can enhance the production of methane (B114726) (CH₄) while inhibiting carbon dioxide (CO₂), suggesting a role in CO₂ methanation which converts a greenhouse gas into a fuel. rsc.org
Table 2: Applications of Nickel-Containing Catalysts in Environmental Research
| Application | Target Pollutant/Waste | Catalyst Example | Outcome | Reference |
|---|---|---|---|---|
| Hydrodehalogenation (HDH) | Halogenated aromatic compounds | Unsupported Raney nickel, Ni/Silica, Ni/Alumina | Production of biodegradable, non-halogenated aromatics from toxic waste. | researchgate.net |
| Catalytic Hydropyrolysis | Halogenated plastics (WEEE) | Nickel on Activated Carbon (Ni/AC) | High efficiency in oil dehalogenation; conversion of plastic waste to valuable oil. | rsc.org |
| CO₂ Methanation | Carbon Dioxide (CO₂) | Ni/SiO₂, Ni/Al₂O₃ | Conversion of CO₂ into CH₄ via hydrogenation. | rsc.org |
Studies on Nickel Biogeochemistry in Environmental Systems
The biogeochemistry of nickel is complex, as it is both an essential micronutrient for many organisms and a toxicant at elevated concentrations. researchgate.netresearchgate.netnih.gov Nickel is naturally present in the Earth's crust and is released into the environment from natural sources like volcanic emissions and windblown dust, as well as from anthropogenic activities such as mining, fossil fuel combustion, and industrial processes. researchgate.netnih.govnih.gov
In aquatic systems, the behavior of nickel is governed by processes like adsorption, precipitation, and complexation, which are influenced by pH and redox conditions. bibliotekanauki.pl Nickel can form strong complexes with organic ligands and adsorb onto iron and manganese (oxy)hydroxides, which can limit its bioavailability. researchgate.net In soil, nickel's availability to plants is influenced by the soil's organic matter content, with the decay of Ni-rich litter contributing to a bioavailable pool. ifremer.fr
While nickel is essential for the function of several enzymes in plants and microbes, high concentrations can be toxic, leading to reduced growth and impaired photosynthesis. bibliotekanauki.plnih.govnih.gov The range between essential and toxic concentrations of nickel for plants is narrow and varies between species. nih.gov Some plants, known as hyperaccumulators, have evolved to tolerate and accumulate extremely high concentrations of nickel, playing a significant role in its biogeochemical cycling in certain ecosystems. researchgate.netifremer.fr Research using nickel isotopes helps to trace the pathways of nickel uptake by plants and its cycling through processes like litterfall and biodegradation, providing insights into its behavior at the soil-plant interface. ifremer.fr Elevated nickel levels in soil and water from industrial pollution pose a potential threat to food safety and human health. researchgate.net
Table 3: Factors Influencing Nickel Biogeochemistry
| Factor | Influence on Nickel | Reference |
|---|---|---|
| Source | Natural (volcanoes, dust) and anthropogenic (industry, fossil fuels). | researchgate.netnih.gov |
| pH and Redox Potential | Affects partitioning between soluble and particulate phases in water and soil. | bibliotekanauki.plresearchgate.net |
| Organic Matter | Forms strong complexes with nickel, affecting its mobility and bioavailability. | researchgate.netifremer.fr |
| Biological Uptake | Essential for some enzymes but toxic at high levels; hyperaccumulation by some plants. | nih.govifremer.fr |
Current Challenges and Future Research Directions
Advancements in Scalable Synthesis Techniques for Nickel Fluoroborate Materials
The development of efficient and scalable synthesis methods for this compound materials is paramount for their widespread industrial adoption. Current research focuses on moving beyond traditional laboratory-scale preparations to more robust and economical processes.
Conventional laboratory synthesis often involves the reaction of nickel carbonate (NiCO₃) or nickel hydroxide (B78521) (Ni(OH)₂) with fluoroboric acid (HBF₄). Industrial production has utilized electrolysis, with nickel metal serving as the anode in a fluoroboric acid electrolyte. However, the focus is shifting towards novel methods that are not only scalable but also cost-effective and environmentally benign. datainsightsmarket.com
Recent advancements include facile co-precipitation methods for producing amorphous nickel borates at room temperature, demonstrating a path towards scalable production. rsc.org The development of solvent-free synthesis techniques and methods that utilize bench-stable precursors are also gaining traction, as they reduce hazardous waste and simplify the manufacturing process. researchgate.netmdpi.com The goal is to achieve high-yield production of high-purity this compound and related materials to meet the growing demand from advanced technology sectors. datainsightsmarket.com
Table 1: Comparison of this compound Synthesis Methods
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Reaction with Fluoroboric Acid | Nickel carbonate or hydroxide is reacted with fluoroboric acid. | Straightforward, common lab method. | May not be the most cost-effective or environmentally friendly for large scale. |
| Electrolysis | Nickel metal is used as an anode in a fluoroboric acid electrolyte. chemeurope.com | Can produce high-purity solutions suitable for electroplating. | Energy-intensive, potential for side reactions. |
| Co-precipitation | Amorphous nickel borate (B1201080) synthesized via a co-precipitation method at room temperature. rsc.org | Facile, scalable, and occurs at ambient temperature. rsc.org | Control over particle size and morphology can be challenging. |
| Metal-Free Lewis Pair Catalysis | Utilizes bench-stable fluoroborate salt precatalysts for borylation. researchgate.net | Metal-free, uses stable precursors, scalable. researchgate.net | Primarily demonstrated for borylation, may need adaptation for direct this compound synthesis. |
Integration of Advanced In Situ Characterization Methods for Dynamic Process Monitoring
Understanding the dynamic processes that occur during the synthesis and application of this compound-based materials is crucial for optimizing their performance. Advanced in situ characterization techniques provide real-time insights into structural and chemical transformations.
Techniques such as in situ Raman and Infrared (IR) microscopy are powerful tools for investigating vibrational modes, offering information on structural and chemical changes during electrochemical cycling of battery electrode materials. ethz.ch For a more comprehensive analysis, a combined approach using both Raman and IR microscopy can simultaneously probe structural changes in the electrode and chemical reactions at the electrode-electrolyte interface. ethz.ch
Other key in situ methods include:
X-ray Absorption Spectroscopy (XAS) and Environmental Transmission Electron Microscopy (ETEM) : These techniques provide real-time information on the structural alterations and active sites of nickel clusters during catalytic processes. acs.org
Electrochemical Atomic Force Microscopy (EC-AFM) : This method allows for the in situ monitoring of changes in electrode surface topology and nanomechanical properties during electrochemical reactions, which is invaluable for understanding the performance of redox-active materials. mdpi.com
Electrochemical Quartz Crystal Microbalance (EQCM) : This technique tracks mass changes during polymer switching, providing insights into ion transport processes in polymer films used in various applications. mdpi.com
These advanced methods are essential for developing a deeper understanding of reaction mechanisms, degradation pathways, and the structure-property relationships of this compound systems.
Designing Next-Generation this compound-Based Catalysts for Enhanced Efficiency and Selectivity
This compound serves as a valuable precursor for a variety of nickel-containing catalysts used in organic synthesis and industrial processes. smolecule.com The design of next-generation catalysts focuses on improving efficiency, selectivity, and stability.
Research efforts are directed towards developing catalysts with high activity for specific transformations, such as the selective hydrogenation of alkynes to olefins. chemrxiv.org Nickel catalysts have demonstrated effectiveness in enabling specific reactions while maintaining a high degree of selectivity. justdial.com The catalytic performance can be significantly influenced by the support material and the method of preparation. For instance, biomass-based carbon materials have been used as supports for nano-nickel catalysts, showing good performance in selective hydrogenation. chemrxiv.org
Key areas for designing next-generation catalysts include:
Ligand Design : The use of N-heterocyclic carbene (NHC) ligands has been shown to be essential for efficient nickel-catalyzed borylation reactions. researchgate.netnih.gov
Support Engineering : The porous structure of materials like covalent organic frameworks (COFs) can be tuned to influence catalytic activity and selectivity in reactions such as ethylene (B1197577) oligomerization. mdpi.com
Controlling Nanostructure : The synthesis of nickel boride nanocrystals with specific phases can lead to highly stable and active catalysts for a range of applications. acs.org
The ultimate goal is to create robust, reusable, and highly selective nickel-based catalysts for sustainable chemical synthesis. chemrxiv.orgrsc.org
Exploring Novel Applications in Energy Technologies and Sustainable Chemistry
The unique properties of this compound and its derivatives make them promising candidates for a range of novel applications in energy technologies and sustainable chemistry. datainsightsmarket.comacs.org
In the realm of energy storage, nickel-based compounds are extensively studied as active materials for batteries and supercapacitors due to their high theoretical capacity. researchgate.net this compound itself is being explored as an electrolyte component in rechargeable batteries, where it can enhance ion transport and improve performance, particularly in nickel-metal hydride (NiMH) systems. smolecule.com Furthermore, its application in battery technologies supports the storage of energy from renewable sources like solar and wind. industrytoday.co.uk
In sustainable chemistry, this compound-based catalysts are instrumental in developing greener chemical processes. researchgate.net They are used in cross-coupling reactions and C-F bond activation, enabling the synthesis of complex organic molecules with greater efficiency. The development of metal-free catalytic systems using fluoroborate salts as precatalysts represents a significant step towards more sustainable chemical borylation reactions. researchgate.net
Interdisciplinary Approaches Combining Theoretical and Experimental Methodologies
The synergy between theoretical calculations and experimental studies is a powerful approach to accelerate the discovery and development of new materials and processes involving this compound.
Density Functional Theory (DFT) is a key computational tool used to investigate the electronic and structural properties of nickel clusters and complexes. acs.org These theoretical studies can predict the stability, reactivity, and catalytic efficiency of these materials, guiding experimental efforts. acs.orgucj.org.ua For example, DFT calculations have been used to understand the adsorption mechanisms of small molecules on nickel clusters, which is fundamental to designing effective catalysts. acs.org
Experimental techniques are then used to synthesize and characterize the materials predicted by theory, and to validate their performance in real-world applications. acs.orgucj.org.ua This iterative loop of theoretical prediction and experimental verification allows for a more rational design of materials with desired properties. Studies on nickel(II) tetrafluoroborate (B81430) complexes with various organic ligands have successfully used this combined approach to determine their composition, structure, and properties. nih.govucj.org.uaresearchgate.netresearchgate.netdoi.org
Addressing the Role of Nickel in Emerging Battery Chemistries
Nickel is a critical component in the cathodes of many modern lithium-ion batteries, particularly high-nickel chemistries like Nickel-Manganese-Cobalt (NMC) and Nickel-Cobalt-Aluminum (NCA). neoenergy.co.idcarboncredits.comjurisdiction-infrastructure.com These materials are favored for their high energy density, which translates to longer driving ranges for electric vehicles (EVs). carboncredits.comevmagazine.com
The trend in the EV market is towards battery chemistries with higher concentrations of nickel to reduce the reliance on cobalt and to further boost energy density. jurisdiction-infrastructure.com As the global demand for EVs continues to surge, the demand for battery-grade nickel is expected to increase significantly. neoenergy.co.idcarboncredits.com
Beyond lithium-ion technology, nickel compounds are also being investigated for their potential in next-generation battery systems. For instance, nickel fluoride (B91410) is a key cathode material in the research and development of fluoride-ion batteries, which have the potential for even higher energy density than their lithium-ion counterparts. df-chemicals.com Addressing the supply chain and sustainability of nickel will be crucial as its role in energy storage continues to expand. neoenergy.co.id
Table 2: Role of Nickel in Different Battery Chemistries
| Battery Chemistry | Role of Nickel | Advantages |
|---|---|---|
| Nickel-Manganese-Cobalt (NMC) | A primary component of the cathode material. jurisdiction-infrastructure.com | High energy density, enabling longer EV range. carboncredits.com |
| Nickel-Cobalt-Aluminum (NCA) | A key element in the cathode composition. carboncredits.com | High energy density, good performance. evmagazine.com |
| Nickel-Metal Hydride (NiMH) | Used in the positive electrode. | A mature and reliable battery technology. |
| Fluoride-Ion Batteries | Nickel fluoride serves as the cathode material. df-chemicals.com | Potential for very high energy density. df-chemicals.com |
Optimization of this compound-Based Systems for Long-Term Stability and Performance
Ensuring the long-term stability and performance of this compound-based systems is critical for their practical application, from electroplating to energy storage.
In electroplating, this compound solutions are favored for their ability to produce smooth, uniform, and stable coatings with enhanced corrosion resistance. The stability of the electrolyte solution itself is a key advantage over other nickel salts like nickel chloride, which can be prone to precipitation.
In the context of batteries, the structural and interfacial stability of nickel-rich cathodes is a major challenge. researchgate.net High nickel content can lead to chemo-mechanical degradation, including crack formation and phase transitions, which diminish the battery's lifespan. researchgate.net Research is focused on strategies to mitigate these degradation mechanisms, such as:
Doping : Introducing other elements into the cathode structure to improve its stability. researchgate.net
Surface Coatings : Applying a protective layer to the cathode particles to prevent undesirable side reactions with the electrolyte. researchgate.net
Single-Crystal Morphologies : Synthesizing micron-sized single-crystal particles that are more resistant to cracking during cycling. researchgate.net
For supercapacitors, enhancing the cycling stability is also a key objective. For example, asymmetric supercapacitor devices have been fabricated that show high energy density and good long-term cycling performance. acs.org The optimization of these systems will continue to be a major research focus to enable their use in demanding, long-life applications.
Q & A
Q. What are the established methodologies for synthesizing nickel fluoroborate (Ni(BF₄)₂) in laboratory settings?
this compound is typically synthesized via electrolysis of nickel metal in hydrofluoroboric acid (HBF₄). The reaction involves dissolving nickel anodes in a fluoroboric acid electrolyte under controlled current density (5–10 mA/cm²) and temperature (25–40°C). Post-synthesis, the solution is purified via vacuum distillation or recrystallization to achieve battery-grade purity . Example Protocol:
| Parameter | Optimal Range |
|---|---|
| Electrolysis Temperature | 30–35°C |
| Current Density | 8 mA/cm² |
| HBF₄ Concentration | 40–45% (w/w) |
Q. How do electroplating bath parameters influence the morphology of nickel deposits from this compound solutions?
Bath composition (e.g., Ni²⁺ concentration, pH, additives) and operational parameters (current density, temperature) critically affect deposit morphology. For instance:
- Current Density : Higher densities (>15 mA/cm²) yield finer grains but risk hydrogen embrittlement.
- pH : Maintained at 3.0–3.5 to prevent hydroxide precipitation. Buffering agents like boric acid are often added .
- Additives : Thiourea (0.1–0.5 g/L) enhances smoothness by suppressing dendritic growth .
Q. What analytical techniques are most effective for quantifying fluoroborate ions in this compound solutions?
Fluoroborate (BF₄⁻) quantification can be achieved via:
- Ion-Selective Electrode (ISE) : Calibrated with standard solutions (detection limit: 0.1 ppm) .
- Ion Chromatography (IC) : Provides speciation data but requires sample pretreatment to remove interfering Ni²⁺ ions .
- Infrared Spectroscopy (IR) : Peaks at 1,080 cm⁻¹ (B-F stretching) confirm BF₄⁻ presence .
Advanced Research Questions
Q. How can synthesis conditions be optimized to minimize impurities (e.g., free fluoride ions) in this compound?
Impurities arise from incomplete reaction or side reactions (e.g., hydrolysis of BF₄⁻ to HF). Mitigation strategies include:
Q. What contradictions exist in spectroscopic data for this compound complexes, and how can they be resolved?
Discrepancies in IR and XPS spectra (e.g., B-F bond vibration shifts) often stem from solvent interactions or counterion effects. For example:
- Solvent Coordination : Ethanol-based Ni(BF₄)₂ exhibits a shifted IR peak (1,075 cm⁻¹ vs. 1,080 cm⁻¹ in aqueous solutions) due to solvent coordination .
- XPS Artifacts : Surface oxidation during sample preparation may alter Ni²⁺ binding energy readings. Use argon sputtering to clean surfaces pre-analysis .
Q. What challenges arise in electrodepositing nickel alloys (e.g., Ni-Co, Ni-Fe) from fluoroborate-based baths?
Key challenges include:
- Co-Deposition Kinetics : Differing reduction potentials of Ni²⁺ (-0.25 V) and Co²⁺ (-0.28 V) require pulse plating to achieve uniform alloy composition .
- Stress Management : High chloride content (from HBF₄ impurities) increases internal stress in deposits. Substitute with sulfamate ions for stress-free Ni-Fe alloys .
- Magnetic Property Control : Ni-Fe alloy magnetism is sensitive to Fe content (20–50 wt.%). Use in-situ EDX to monitor composition during deposition .
Methodological Guidance
Q. How should researchers design experiments to validate the stability of this compound under varying environmental conditions?
- Thermal Stability : TGA/DSC analysis (25–300°C) identifies decomposition thresholds (e.g., BF₄⁻ → BF₃↑ + F⁻ at >150°C) .
- Hydrolytic Stability : Monitor pH and conductivity of aqueous solutions over 30 days; precipitation indicates hydrolysis .
- Spectroscopic Tracking : Use Raman spectroscopy to detect BF₄⁻ → BF₃OH⁻ conversion .
Q. What statistical approaches are recommended for analyzing contradictory data in fluoroborate electroplating studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
